An In-depth Technical Guide to the Core Basic Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, serves as a pivotal scaffold in medicinal chemistry due to its structural similarity t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, serves as a pivotal scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This privileged structure is a cornerstone in the design of a multitude of biologically active compounds, particularly kinase inhibitors. Its unique electronic and structural properties allow for versatile chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, including its physicochemical characteristics, synthesis, and its role in modulating key signaling pathways. Detailed experimental protocols and data are presented to aid researchers in the effective utilization of this important heterocyclic compound.
Physicochemical Properties
The fundamental physicochemical properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine are crucial for its application in drug design and development, influencing its solubility, absorption, and interaction with biological targets.
Table 1: Physicochemical Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
Spectroscopic analysis is essential for the structural elucidation and characterization of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of pyrrolo[2,3-d]pyrimidine derivatives. The chemical shifts are influenced by the substituents on the heterocyclic core.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Representative 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives in DMSO-d₆
IR spectroscopy provides information about the functional groups present in the molecule. For a derivative, 6-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-N-benzyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, characteristic peaks were observed at 3104 cm⁻¹ (N-H stretch), 2957 and 2857 cm⁻¹ (C-H stretches), 1572 cm⁻¹ (C=N/C=C stretches), and 1270 cm⁻¹ (C-N stretch).[4]
Synthesis
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives typically starts from a commercially available chloropyrimidine precursor.
General Synthesis Workflow
A common synthetic route involves the nucleophilic substitution of a chlorine atom at the C4 position of the pyrrolo[2,3-d]pyrimidine core with a desired amine.
An In-depth Technical Guide to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also widely known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discov...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also widely known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. As an isostere of adenine, it is a fundamental building block for a diverse range of biologically active compounds, including antivirals and kinase inhibitors. This technical guide provides a comprehensive overview of its core structure, systematic numbering, physicochemical properties, and a detailed experimental protocol for its synthesis. The strategic replacement of nitrogen at the 7-position of the purine ring with a carbon atom imparts unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutics.
Core Structure and IUPAC Numbering
The foundational structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrimidine ring fused to a pyrrole ring. The systematic numbering of this bicyclic system, in accordance with IUPAC nomenclature, is crucial for the unambiguous identification of its derivatives. The numbering commences from one of the bridgehead nitrogen atoms and proceeds around the larger ring first.
Below is a diagram illustrating the chemical structure with the official IUPAC numbering system.
Foundational
Spectroscopic Profile of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a crucial sc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a crucial scaffold in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data
The spectroscopic data for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is summarized in the tables below. This data is essential for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine are presented below.
Table 1: ¹H NMR Spectroscopic Data for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine are listed below.
Table 3: IR Spectroscopic Data for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
Table 4: Mass Spectrometry Data for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
Parameter
Value
Molecular Formula
C₆H₆N₄
Molecular Weight
134.14 g/mol
Monoisotopic Mass
134.060 g/mol
Predicted [M+H]⁺
135.067
Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
4-Amino-7H-pyrrolo[2,3-d]pyrimidine sample
Deuterated dimethyl sulfoxide (DMSO-d₆)
NMR tube (5 mm)
Pipettes and vials
Instrumentation:
300 MHz (or higher) NMR spectrometer
Procedure:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine sample.
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum. Typical parameters include:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 8-16
Acquire the ¹³C NMR spectrum. Typical parameters include:
Pulse angle: 30-45 degrees
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more, depending on sample concentration.
Proton decoupling should be applied.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Integrate the peaks in the ¹H NMR spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy Protocol
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
4-Amino-7H-pyrrolo[2,3-d]pyrimidine sample
Potassium bromide (KBr), IR grade
Mortar and pestle (agate)
Pellet press
Instrumentation:
FTIR spectrometer with a sample compartment for solid pellets.
Procedure:
Sample Preparation (KBr Pellet Method):
Thoroughly dry the KBr powder to remove any moisture.
Weigh approximately 1-2 mg of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine sample and about 100-200 mg of dry KBr.[2]
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
Volatile acid (e.g., formic acid) for promoting ionization (optional)
Instrumentation:
Mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Syringe pump for direct infusion.
Procedure:
Sample Preparation:
Prepare a dilute solution of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate protonation in positive ion mode.
Data Acquisition (Direct Infusion):
Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
Load the sample solution into a syringe and place it in a syringe pump.
Infuse the sample directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).[3]
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable and strong signal.
Data Analysis:
Identify the peak corresponding to the protonated molecule [M+H]⁺.
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition of the molecule.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical flow for structure elucidation using combined spectroscopic data.
The Expanding Therapeutic Landscape of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide to Their Biological Targets
For Immediate Release This technical guide provides a comprehensive overview of the known biological targets of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds demonstrating significant therapeutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the known biological targets of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds demonstrating significant therapeutic potential across a range of diseases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the quantitative data, experimental methodologies, and relevant signaling pathways associated with these promising molecules.
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has proven to be a versatile platform for the design of potent and selective inhibitors of various biological targets. This guide consolidates the current scientific literature, presenting a detailed examination of the interactions between these derivatives and their targets, with a primary focus on protein kinases and other key cellular components.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective biological targets. The data is presented to facilitate easy comparison and aid in structure-activity relationship (SAR) studies.
Table 1: Inhibition of Protein Kinase B (Akt) by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This section provides detailed methodologies for key experiments cited in the quantitative data summary.
LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a common method for quantifying kinase activity and inhibition.
Principle:
The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a specific kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. Excitation of the Eu-donor leads to fluorescence resonance energy transfer (FRET) to the ULight™-acceptor, which then emits a signal at 665 nm. The intensity of this signal is proportional to the extent of substrate phosphorylation.[2][5]
Materials:
Kinase of interest
ULight™-labeled peptide substrate
Europium-labeled anti-phospho-substrate antibody
ATP
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Stop solution (e.g., 10-40 mM EDTA in 1X LANCE Detection Buffer)
384-well white OptiPlate™
TR-FRET compatible plate reader
Procedure:
Reagent Preparation:
Prepare a 2X enzyme solution in kinase buffer.
Prepare a 4X solution of the ULight™-peptide substrate in kinase buffer.
Prepare a 4X solution of ATP in kinase buffer.
Prepare a 4X solution of the test compound (inhibitor) in kinase buffer (typically with a final DMSO concentration of ≤1%).
Prepare a 4X stop solution.
Prepare a 4X detection mix containing the Europium-labeled antibody in 1X LANCE Detection Buffer.
Kinase Reaction:
To the wells of a 384-well plate, add:
2.5 µL of 4X test compound or vehicle control.
5 µL of 2X enzyme solution.
2.5 µL of a 4X mixture of ULight™-peptide substrate and ATP.
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
Reaction Termination and Detection:
Add 5 µL of 4X stop solution to each well to terminate the kinase reaction.
Add 5 µL of 4X detection mix to each well.
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
Data Acquisition:
Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.
Data Analysis:
The percentage of inhibition is calculated for each concentration of the test compound. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.
Principle:
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[3][8]
Materials:
Cells of interest
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
MTT Incubation:
Add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization:
Add 100 µL of the solubilization solution to each well.
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Mycobacterium tuberculosis
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Principle:
The broth microdilution method involves exposing a standardized inoculum of M. tuberculosis to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.[1][19]
Materials:
Mycobacterium tuberculosis strain (e.g., H37Rv)
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
Sterile 96-well microtiter plates
Test compounds
Positive control (drug-free medium)
Negative control (uninoculated medium)
Procedure:
Inoculum Preparation:
Prepare a suspension of M. tuberculosis in sterile saline or water with glass beads to break up clumps.
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
Dilute the standardized suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Plate Preparation:
Prepare serial two-fold dilutions of the test compounds directly in the 96-well plates containing 7H9 broth.
The final volume in each well should be 100 µL.
Include positive and negative control wells on each plate.
Inoculation:
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum.
Incubation:
Seal the plates and incubate at 37°C in a humidified incubator.
Incubation times can range from 7 to 21 days.
Reading Results:
The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often assessed visually or with the aid of a growth indicator like resazurin.
Data Analysis:
The MIC value is reported as the lowest concentration of the compound that completely inhibits bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The IL-4/STAT6 signaling pathway, crucial for Th2 cell differentiation.
Caption: Simplified representation of the TNF-α induced necroptosis pathway.
Caption: A typical workflow for a kinase inhibition assay using TR-FRET.
The Privileged Scaffold of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide for Medicinal Chemists
Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine core, also known...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands out as a "privileged scaffold." Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases. This guide provides a comprehensive technical overview of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, its synthesis, and its application in the design of potent and selective inhibitors for various therapeutic targets, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Pharmacophore
The 7-deazapurine core is an isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic properties and its ability to engage in specific interactions with biological targets. The 4-amino group is a critical feature, often forming key hydrogen bonds with the hinge region of kinase domains, mimicking the interaction of the adenine core of ATP. The pyrrole nitrogen at the 7-position and the carbon at the 5-position offer versatile points for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Core and Key Derivatives
The construction of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold and its derivatives is a critical aspect of drug discovery programs. A common and efficient route involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate.
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general procedure for the synthesis of the pivotal 4-chloro intermediate.
Materials:
Diethyl malonate
Allyl bromide
Amidine
Phosphorus oxychloride (POCl₃)
Potassium osmate dihydrate
Sodium periodate (NaIO₄)
Ammonia solution
Solvents (e.g., ethanol, water)
Procedure:
α-Alkylation: React diethyl malonate with allyl bromide to introduce the allyl group.
Cyclization: Treat the resulting α-allyl diethyl malonate with amidine in a suitable solvent like ethanol to form the pyrimidine ring, yielding a bislactam.
Chlorination: React the bislactam with phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chlorides, affording a dichloropyrimidine derivative.
Oxidative Cleavage: Oxidize the terminal double bond of the allyl group using a mixture of potassium osmate dihydrate and sodium periodate to form an aldehyde.
Cyclization to Pyrrole: Treat the aldehyde with an ammonia solution to facilitate a tandem SNAr/cyclization reaction, forming the pyrrole ring and yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives (General)
The 4-chloro intermediate serves as a versatile precursor for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAAr).
Materials:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Desired amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine for Tofacitinib)
Base (e.g., K₂CO₃, DIPEA)
Solvent (e.g., DMSO, NMP)
Procedure:
Reaction Setup: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the desired amine in an appropriate solvent.
Base Addition: Add a suitable base to the reaction mixture to facilitate the nucleophilic substitution.
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up to remove inorganic salts, and purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Therapeutic Applications and Quantitative Data
The versatility of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a wide range of therapeutic targets, particularly protein kinases implicated in cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases. Tofacitinib, a potent JAK inhibitor based on the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, is an approved drug for the treatment of rheumatoid arthritis.
Table 1: Inhibitory Activity of Representative JAK Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors, including those active against resistance mutations.
Table 2: Inhibitory Activity of Representative EGFR Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFRs.
Table 3: Inhibitory Activity of Representative VEGFR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to generate selective inhibitors of Akt.
Table 4: Inhibitory Activity of Representative Akt Inhibitors
Compound
Target
IC50 (nM)
Cell Line
IC50 (µM)
2
PKBβ
-
PC3 M
-
10
PKBβ
-
PC3 M
-
21
PKBβ
-
PC3 M
-
Specific IC50 values for PKBβ were not provided in the abstract, but the compounds were described as nanomolar inhibitors.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and the experimental approaches used to characterize these inhibitors is crucial for a comprehensive understanding.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by 4-amino-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a privileged scaffold in the design of po...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its structural resemblance to the hinge-binding region of ATP allows for the development of compounds that can effectively compete with the endogenous substrate, leading to the modulation of various signaling pathways implicated in a multitude of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive review of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core in kinase inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Quantitative Data on Kinase Inhibition
Derivatives of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a broad spectrum of kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various compounds against key kinase targets.
Note: The inhibitory activities are highly dependent on the specific substitutions on the core scaffold.
Key Signaling Pathways in Kinase Inhibition
The therapeutic efficacy of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives stems from their ability to modulate critical signaling pathways that regulate cell proliferation, survival, differentiation, and migration. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these inhibitors.
PI3K/Akt/mTOR Signaling Pathway Inhibition
JAK/STAT Signaling Pathway Inhibition
EGFR/HER2 Signaling Pathway Inhibition
Experimental Protocols
The evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects. Below are generalized protocols for commonly employed assays.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
Recombinant Kinase (e.g., Akt1, JAK1, EGFR)
Kinase-specific substrate
ATP
4-Amino-7H-pyrrolo[2,3-d]pyrimidine test compound
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white assay plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
Reaction Setup:
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
Add 2 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.
Initiate the kinase reaction by adding 2 µL of ATP solution.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Signal Generation:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
Cancer cell line expressing the target kinase (e.g., PC-3 for Akt, HEL for JAK)
Cell culture medium and supplements
4-Amino-7H-pyrrolo[2,3-d]pyrimidine test compound
Stimulant (e.g., growth factor like EGF for EGFR)
Lysis buffer
Phospho-specific and total protein antibodies for the target substrate
Detection method (e.g., Western blot, ELISA, or In-Cell Western)
Procedure:
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
Serum Starvation (if necessary): To reduce basal signaling, incubate cells in serum-free or low-serum medium for a specified period (e.g., 16-24 hours).
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
Stimulation: Add a stimulant (e.g., EGF) to induce kinase activity and incubate for a short period (e.g., 15-30 minutes).
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates.
Detection of Phosphorylation:
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value of the compound by plotting the inhibition of phosphorylation against the compound concentration.
Experimental Workflows
The development and characterization of a kinase inhibitor based on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold typically follows a structured workflow.
Kinase Inhibitor Development Workflow
Conclusion
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. The extensive research into this core structure has led to the development of numerous compounds with promising therapeutic potential, including some that have advanced to clinical trials. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of kinase inhibitors. Future efforts will likely focus on further refining the selectivity profiles of these compounds to minimize off-target effects and enhance their therapeutic window, as well as exploring their application in novel therapeutic areas.
The Dual Threat: Unraveling the Antiviral and Antitumor Potential of 7-Deazapurine Nucleosides
A Technical Guide for Researchers and Drug Development Professionals The quest for potent and selective therapeutic agents against viral infections and cancer remains a paramount challenge in modern medicine. Within the...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
The quest for potent and selective therapeutic agents against viral infections and cancer remains a paramount challenge in modern medicine. Within the diverse chemical landscape of potential drug candidates, 7-deazapurine nucleosides have emerged as a particularly promising class of compounds, demonstrating significant efficacy in both antiviral and antitumor applications. This in-depth technical guide provides a comprehensive overview of the core biological activities of these nucleoside analogs, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanisms of action to support ongoing research and development efforts.
Quantitative Efficacy Analysis: A Comparative Overview
The biological activity of 7-deazapurine nucleosides is underscored by their potent inhibition of viral replication and cancer cell proliferation. The following tables summarize the in vitro efficacy of prominent members of this class—Tubercidin, Sangivamycin, and Toyocamycin—against a range of viruses and cancer cell lines.
Table 1: Antiviral Activity of 7-Deazapurine Nucleosides
The therapeutic effects of 7-deazapurine nucleosides stem from their ability to interfere with fundamental cellular processes, often by mimicking natural purine nucleosides and subsequently inhibiting key enzymes involved in nucleic acid synthesis and signal transduction.
Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase (RdRp)
A primary antiviral mechanism for many 7-deazapurine nucleosides, such as Tubercidin, is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] Following cellular uptake, the nucleoside is phosphorylated to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide triphosphate, leading to its incorporation into the nascent viral RNA chain and subsequent chain termination, thus halting viral replication.
Antiviral mechanism of 7-deazapurine nucleosides.
Antitumor Mechanism I: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Sangivamycin and its analogs exhibit potent antitumor activity, particularly in hematological malignancies like multiple myeloma, through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for transcriptional elongation. By inhibiting CDK9, Sangivamycin prevents the transcription of short-lived anti-apoptotic proteins, such as MYC and MCL-1, thereby inducing apoptosis in cancer cells that are highly dependent on their expression.
Antitumor mechanism via CDK9 inhibition.
Antitumor Mechanism II: Inhibition of Protein Kinase C (PKC)
Another significant mechanism of action for Sangivamycin is the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signaling pathways that regulate cell growth, differentiation, and survival.[7] Dysregulation of PKC signaling is a hallmark of many cancers. By inhibiting PKC, Sangivamycin can disrupt these pro-survival pathways, contributing to its overall antitumor effect.
Antitumor mechanism via PKC inhibition.
Experimental Protocols: A Guide to In Vitro Assays
The following sections provide detailed methodologies for key in vitro assays used to evaluate the antiviral and antitumor activities of 7-deazapurine nucleosides.
General Cytotoxicity Assays
Assessing the cytotoxicity of a compound is a critical first step in determining its therapeutic potential and selectivity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
Compound Treatment: Treat the cells with serial dilutions of the 7-deazapurine nucleoside and incubate for the desired duration (e.g., 48 or 72 hours).[6]
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ value.
Workflow for the MTT cytotoxicity assay.
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Cell Seeding and Compound Treatment: Follow the same initial steps as the MTT assay.
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[6]
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[6]
Data Analysis: Calculate cell viability and the CC₅₀ value as described for the MTT assay.[6]
Antiviral Assays
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
Compound and Virus Addition: Add serial dilutions of the 7-deazapurine nucleoside to the wells, followed by the addition of a standardized amount of virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells (typically 3-7 days).
CPE Evaluation: Stain the cell monolayer with a dye such as crystal violet. The amount of dye taken up is proportional to the number of viable cells.
Data Analysis: Measure the absorbance and calculate the EC₅₀, the concentration of the compound that protects 50% of the cells from CPE.
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Infection and Treatment: Infect host cells with the virus in the presence of varying concentrations of the 7-deazapurine nucleoside.
Incubation: Incubate for a period sufficient for one round of viral replication.
Virus Collection: Harvest the supernatant containing the progeny virus.
Virus Titration: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
Data Analysis: Calculate the EC₅₀, the concentration of the compound that reduces the virus yield by 50%.
Antitumor Assays
These assays are crucial for elucidating the direct inhibitory effects of 7-deazapurine nucleosides on specific kinases.
CDK9/Cyclin T1 Kinase Assay (Example using ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction.
Inhibitor Preparation: Prepare serial dilutions of the 7-deazapurine nucleoside in DMSO and then further dilute in the assay buffer.[8]
Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant CDK9/Cyclin T1 enzyme, and a suitable substrate (e.g., CDK7/9tide).[8]
Reaction Initiation: Initiate the kinase reaction by adding ATP.[8]
Incubation: Incubate for 60 minutes at room temperature.[8]
Detection: Add ADP-Glo™ reagent to convert the ADP generated to ATP, followed by the addition of a detection reagent containing luciferase and luciferin to produce a luminescent signal.
Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.
Data Analysis: Determine the IC₅₀ value of the inhibitor.
Protein Kinase C (PKC) Assay (Example using a radioactive assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a PKC substrate.
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a substrate cocktail, a lipid activator, and the PKC enzyme preparation.[9]
Inhibitor Addition: Add the 7-deazapurine nucleoside at various concentrations.[9]
Reaction Initiation: Start the reaction by adding a mixture of Mg²⁺ and [γ-³²P]ATP.[9]
Incubation: Incubate the reaction at 30°C for 10 minutes.[9]
Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to bind the phosphorylated substrate.
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]
Quantification: Measure the radioactivity on the paper using a scintillation counter.
Data Analysis: Calculate the percentage of PKC inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
7-Deazapurine nucleosides represent a versatile and potent class of molecules with significant potential for the development of novel antiviral and antitumor therapies. Their mechanisms of action, which involve the targeting of fundamental cellular and viral enzymes, provide a strong rationale for their continued investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design of further studies to optimize the efficacy and selectivity of these promising compounds. Future research should focus on structure-activity relationship studies to enhance target specificity, the development of prodrug strategies to improve pharmacokinetic properties, and in vivo studies to validate the preclinical efficacy of lead candidates. The exploration of combination therapies, where 7-deazapurine nucleosides are used in conjunction with other therapeutic agents, also holds significant promise for overcoming drug resistance and improving patient outcomes.
Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the developmen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The protocol details a robust and efficient method for the amination of the chlorinated precursor. This document includes detailed experimental procedures, tables of reagents and reaction parameters, and characterization data for the final product.
Introduction
4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazaadenine, is a crucial heterocyclic scaffold in medicinal chemistry. Its structural similarity to adenine allows it to serve as a building block for a wide range of biologically active molecules, including potent inhibitors of Janus kinases (JAKs) used in the treatment of inflammatory diseases and myeloproliferative disorders. The synthesis of this important intermediate from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a fundamental transformation for researchers in the field of drug discovery and development. This document outlines a reliable protocol for this synthesis, focusing on a nucleophilic aromatic substitution reaction using ammonia.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is displaced by an amino group from an ammonia source.
Caption: Reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from established synthetic methods for the amination of 4-chloropyrrolopyrimidines.
Materials and Reagents
Reagent/Material
Grade
Supplier
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
≥98%
Commercially Available
Methanolic Ammonia
7 N
Commercially Available
Methanol (MeOH)
Anhydrous
Commercially Available
Dichloromethane (DCM)
ACS Grade
Commercially Available
Saturated aqueous sodium bicarbonate
-
Prepared in-house
Anhydrous sodium sulfate
ACS Grade
Commercially Available
Silica gel
60 Å, 230-400 mesh
Commercially Available
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Rotary evaporator
Standard laboratory glassware
Flash chromatography system
NMR spectrometer
Mass spectrometer
Procedure
Caption: Experimental workflow diagram.
Reaction Setup: In a sealed pressure vessel, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a 7 N solution of ammonia in methanol.
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with stirring for 12-24 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 4-amino-7H-pyrrolo[2,3-d]pyrimidine.
Reaction Parameters
Parameter
Value/Condition
Starting Material
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Reagent
7 N Ammonia in Methanol
Temperature
100-120 °C
Reaction Time
12-24 hours
Purification
Flash Column Chromatography
Expected Yield
85-95%
Characterization Data
The identity and purity of the synthesized 4-amino-7H-pyrrolo[2,3-d]pyrimidine should be confirmed by standard analytical techniques.
The conversion of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to its 4-amino counterpart is a highly efficient nucleophilic aromatic substitution. The use of methanolic ammonia in a sealed vessel at elevated temperatures ensures the reaction proceeds to completion. The work-up procedure is straightforward, involving a simple extraction and purification by column chromatography. This method provides high yields of the desired product with excellent purity.
Safety Precautions
This experiment should be conducted in a well-ventilated fume hood.
The reaction is performed under pressure at elevated temperatures; a suitable pressure-rated vessel must be used.
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
Ammonia is corrosive and has a strong odor; handle with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine. The described method is suitable for producing this key intermediate on a laboratory scale, enabling further research and development in the field of medicinal chemistry.
Application
Application Notes and Protocols for the Multi-Step Synthesis of Substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the multi-step synthesis of substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-step synthesis of substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The protocols outlined below are based on established literature methods and offer a starting point for the synthesis of novel analogs for drug discovery and development.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic system found in a variety of biologically active compounds, including natural products like tubercidin and toyocamycin.[1][2] Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have garnered considerable attention due to their potential as therapeutic agents, exhibiting a broad range of activities such as anticancer, antitubercular, antiviral, and anti-inflammatory properties.[1][2][3] These compounds often act as kinase inhibitors, targeting enzymes like Protein Kinase B (PKB/Akt), RET, and Janus Kinase 3 (JAK3), which are implicated in various diseases.[4][5][6][7]
This document details common synthetic strategies for accessing substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidines, including direct amination of a chlorinated precursor and a multi-step approach involving the construction of the heterocyclic core.
Synthetic Strategies
A prevalent and efficient method for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives involves the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a diverse range of primary and secondary amines. This key intermediate is commercially available or can be synthesized from readily available starting materials. Further functionalization of the pyrrole and pyrimidine rings allows for the exploration of the chemical space and the optimization of biological activity.
Below is a general workflow for the synthesis and subsequent functionalization of these derivatives.
Caption: General workflow for the synthesis of substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines via Nucleophilic Substitution
This protocol describes the acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines.[1]
Materials:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Appropriate amine (3 equivalents)
Isopropanol
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the appropriate amine (3 equivalents) in isopropanol.
Add a catalytic amount (e.g., 3 drops) of concentrated HCl to the mixture.
Reflux the reaction mixture for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Concentrate the reaction mixture using a rotary evaporator.
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Protocol 2: Three-Step Synthesis of Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides
This protocol outlines a multi-step synthesis starting from 6-chloro-7-deazapurine.[8]
Step 1: Synthesis of ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate
Treat 6-chloro-7-deazapurine with benzocaine in absolute ethanol.
Reflux the mixture overnight.
Monitor the reaction by TLC.
Upon completion, cool the reaction and isolate the ester product.
Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide
The ester from the previous step is converted to the corresponding hydrazide. (Detailed conditions for this step were not provided in the search results but typically involve reaction with hydrazine hydrate).
Step 3: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(substituted benzylidene)benzohydrazides
React the hydrazide from Step 2 with various halogen-substituted aldehydes.
The reaction is conducted in refluxing absolute ethanol containing a catalytic amount of glacial acetic acid (3-4 drops) overnight.
Isolate and purify the final products.
Protocol 3: Synthesis of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine Core and Subsequent Functionalization
This protocol describes the synthesis of the core structure followed by iodination and N-alkylation.[9]
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Start with 4,6-diaminopyrimidine-2-thiol, which undergoes Raney Nickel desulfurization to yield 4,6-diaminopyrimidine.
Iodinate the resulting compound to afford 4,6-diamino-5-iodopyrimidine.
Perform a Sonogashira coupling with ethynyltrimethylsilane.
Deprotect the silyl group, followed by a base-promoted ring closure under microwave irradiation to yield 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 2: Iodination at C-5
Treat 7H-pyrrolo[2,3-d]pyrimidin-4-amine with N-iodosuccinimide (NIS) to achieve iodination at the C-5 position of the pyrrole ring.
Step 3: N-7 Alkylation and C-5 Arylation
The N-7 position can be alkylated via a nucleophilic substitution reaction.
The C-5 iodo-substituted derivative can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aromatic substituents.
Quantitative Data Summary
The following tables summarize key quantitative data for representative substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives from the literature.
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of various signaling pathways implicated in cancer and other diseases. The diagram below illustrates the Protein Kinase B (Akt) signaling pathway, a frequent target for these compounds.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives on Akt.
Application Notes and Protocols for the Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidines via Buchwald-Hartwig Amination
Introduction The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a critical scaffold in medicinal chemistry due to its structural resemblance to purines.[1][2] This heterocycle is a core component of numerou...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a critical scaffold in medicinal chemistry due to its structural resemblance to purines.[1][2] This heterocycle is a core component of numerous biologically active compounds, including kinase inhibitors and antitumor agents.[1][3][4][5] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions.[6] This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives from 4-halo-7H-pyrrolo[2,3-d]pyrimidines and a wide range of primary or secondary amines.[6][7] These application notes provide a detailed protocol and relevant data for researchers, scientists, and drug development professionals engaged in the synthesis of these important compounds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base to form a new carbon-nitrogen bond.[6][8] The reaction is widely used in pharmaceutical and materials science due to its broad substrate scope and functional group tolerance.[9]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8][10] First, a Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-halo-7H-pyrrolo[2,3-d]pyrimidine). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[8][10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine or 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Primary or secondary amine (1.1 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like RuPhos Pd G3) (1-5 mol%)[10][11]
Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (1.1 - 2 times the moles of palladium)[8][12]
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.5 equivalents)[11][13]
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Magnetic stirrer and heating plate
Standard laboratory glassware for workup and purification
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
Addition of Reactants: Add the 4-halo-7H-pyrrolo[2,3-d]pyrimidine and the amine to the Schlenk tube.
Solvent Addition: Add the anhydrous solvent via syringe.
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically between 80-110 °C).[10][11]
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Extraction: Wash the organic layer with water and then with brine to remove the inorganic salts and other aqueous soluble impurities.[11]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.[11]
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The choice of reaction components can significantly impact the yield and reaction time. The following tables summarize typical combinations of catalysts, ligands, bases, and solvents used in Buchwald-Hartwig aminations, along with representative yields where available from literature on similar substrates.
Table 1: Common Catalysts, Ligands, Bases, and Solvents
Component
Examples
Notes
Palladium Catalyst
Pd(OAc)₂, Pd₂(dba)₃, RuPhos Pd G3
Pre-catalysts often offer higher activity and stability.[10]
Ligand
BINAP, Xantphos, BrettPhos, RuPhos
The choice of ligand is crucial and depends on the specific substrates.[8][12]
Base
Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDS
Strong bases like NaOtBu can accelerate the reaction but may not be compatible with sensitive functional groups.[13]
Solvent
Dioxane, Toluene, THF, t-BuOH
The solvent should be anhydrous and capable of dissolving the reactants and catalyst complex.[11][13]
Table 2: Example Reaction Conditions and Yields for Amination of Heterocyclic Halides
Aryl Halide
Amine
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Chloro-7-(SEM)-pyrrolo[2,3-d]pyrimidine
1-(6-chloropyridin-3-yl)-N-methylmethanamine
Pd(OAc)₂ / BINAP
Cs₂CO₃
Dioxane
110
-
64
3-Bromopyridine
Various amines
Pd Catalyst / Ligand
NaOtBu / LiHMDS
Toluene / THF
80-110
-
-
Aryl Bromide
N,N-diethylamine
PdCl₂(P(o-Tolyl)₃)₂
-
Toluene
100
3
High
Aryl Halide
Benzophenone imine
Pd(0) / BINAP
-
-
-
-
-
Note: The data in Table 2 is compiled from various sources performing Buchwald-Hartwig aminations on similar heterocyclic systems and may not be directly representative of all 4-Amino-7H-pyrrolo[2,3-d]pyrimidine syntheses.[7][11][13]
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidines. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a valuable tool in drug discovery and development. Careful selection of the catalyst, ligand, base, and solvent is essential for optimizing the reaction yield and purity of the desired product. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their own synthetic endeavors.
Application Notes and Protocols for N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biolog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3] The substitution at the N-7 position of the pyrrole ring is a critical modification that can significantly influence the pharmacological properties of these molecules.[4] These application notes provide a detailed protocol for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core, a fundamental reaction in the synthesis of novel therapeutic agents.
General Reaction Scheme
The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core is typically achieved through a nucleophilic substitution reaction. The pyrrole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or tosylate. The reaction is generally carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity.
Caption: General reaction scheme for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core.
Experimental Protocols
A common and effective method for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core involves the use of an alkyl halide or tosylate in the presence of a carbonate base. The following protocol is a representative example based on established procedures.[4]
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Ethyl acetate (EtOAc)
Water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Silica gel for column chromatography
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (e.g., Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
To a solution of the 7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 eq) in anhydrous DMF, add the base (e.g., Cs2CO3, 2.0 eq).
Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.
Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically 70-100 °C) and monitor the progress by Thin-Layer Chromatography (TLC).
After completion of the reaction (typically 4-18 hours), cool the mixture to room temperature.
Quench the reaction by adding water and extract the product with ethyl acetate.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: Summary of Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the yield and reaction time of the N-alkylation. The following table summarizes typical conditions reported in the literature.
Note: The table includes examples of N-alkylation on related heterocyclic cores to provide a broader context of applicable reaction conditions.
Experimental Workflow
The following diagram illustrates a typical workflow for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core, from reaction setup to product purification.
Caption: A typical experimental workflow for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine.
Troubleshooting and Considerations
Regioselectivity: While N-7 alkylation is generally favored, alkylation at other positions (e.g., N-1 or on exocyclic amino groups) can occur depending on the substrate and reaction conditions. Careful optimization and characterization are crucial.
Choice of Base and Solvent: The solubility of the substrate and the strength of the base are important factors. Stronger bases may be required for less acidic pyrroles, while the solvent should be chosen to ensure all reactants are sufficiently solubilized.
Alkylating Agent: The reactivity of the alkylating agent (I > Br > Cl > OTs) will influence the reaction rate. Highly reactive agents may lead to over-alkylation or side reactions.
Moisture: The reaction should be carried out under anhydrous conditions to prevent quenching of the base and potential side reactions.
These protocols and notes provide a solid foundation for researchers to successfully perform the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core, a key step in the synthesis of potentially therapeutic molecules.
Application Notes and Protocols for Solid-Phase Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidelines for the use of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its analogs in solid-phase synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its analogs in solid-phase synthesis. The methodologies outlined below are designed to facilitate the high-throughput synthesis of diverse chemical libraries based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many biologically active compounds.
Introduction
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazaadenine, is a key heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including inhibition of protein kinases, antiviral effects, and anticancer properties. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of such compounds, enabling efficient structure-activity relationship (SAR) studies in drug discovery.
This document details a robust, five-step solid-phase synthesis route for the generation of 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidine libraries, starting from resin-bound peptoids.[1][2] This method allows for diversification at four positions of the heterocyclic core, providing access to a wide range of chemical space.
Experimental Workflow: On-Resin Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The following workflow describes a validated method for the construction of the pyrrolo[2,3-d]pyrimidine scaffold directly on a solid support.[1][2]
Caption: On-resin synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines.
Detailed Experimental Protocols
The following protocols are adapted from the work of Lee and Lim (2012) for the solid-phase synthesis of a 108-member library of 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines.[1]
Protocol 1: Preparation of Resin-Bound Dimeric Peptoid
Resin Swelling and Fmoc Deprotection: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x), dichloromethane (DCM, 3x), and DMF (3x).
First Acylation (Subbromoacetylation): To the deprotected resin, add a solution of bromoacetic acid (10 equiv.) and N,N'-diisopropylcarbodiimide (DIC, 10 equiv.) in DMF. Shake at room temperature for 2 hours. Wash the resin with DMF (5x).
First Substitution (R1): Add a solution of the first primary amine (R1-NH2, 40 equiv.) in N-methyl-2-pyrrolidone (NMP) to the resin. Shake at room temperature for 2 hours. Wash the resin with DMF (3x) and DCM (3x).
Second Acylation (Subbromoacetylation): Repeat step 2.
Second Substitution (R3): Add a solution of the second primary amine (R3-NH2, 40 equiv.) in NMP to the resin. Shake at room temperature for 2 hours. Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Construction of the Pyrrolo[2,3-d]pyrimidine Core
Acylation with Fmoc-propargylglycine: To the resin from Protocol 1, add a solution of Fmoc-propargylglycine (5 equiv.), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, 5 equiv.), 1-hydroxybenzotriazole (HOBt, 5 equiv.), and N,N-diisopropylethylamine (DIPEA, 10 equiv.) in DMF. Shake at room temperature for 2 hours. Wash the resin with DMF (3x) and DCM (3x).
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Intramolecular Cyclization (Sonogashira Coupling): To the resin, add a solution of CuI (0.5 equiv.) and Pd(PPh3)4 (0.25 equiv.) in DMF. Shake at room temperature for 10 minutes. Add DIPEA (10 equiv.) and shake at 35°C for 12 hours. Wash the resin with DMF (3x) and DCM (3x).
Pyrimidine Ring Formation: To the resin, add a solution of thiosemicarbazide (20 equiv.) and DIPEA (40 equiv.) in NMP. Shake at 100°C for 12 hours. Wash the resin with DMF (3x), methanol (3x), and DCM (3x).
Protocol 3: Diversification and Cleavage
Oxidation of the 2-Thioether: Treat the resin with a solution of 3-chloroperoxybenzoic acid (m-CPBA, 10 equiv.) and sodium bicarbonate (15 equiv.) in a mixture of tetrahydrofuran (THF) and water (5:1) at room temperature for 2 hours. Wash the resin with water (3x), DMF (3x), methanol (3x), and DCM (3x).
Nucleophilic Substitution at C2 (R2): To the oxidized resin, add a solution of the desired amine (R2-NH2, 20 equiv.) and DIPEA (100 equiv.) in NMP. Shake at 170°C overnight. Wash the resin with DMF (3x), DCM (3x), methanol (3x), and DCM (3x).
Cleavage from Resin: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature. Collect the filtrate and concentrate under reduced pressure. Purify the crude product by preparative HPLC.
Data Presentation: Summary of Reagents and Conditions
The following tables summarize the key reagents and conditions for the solid-phase synthesis of the 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidine library.
Proposed Application Note: Direct Immobilization of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
While the above protocol details the de novo synthesis of the pyrrolo[2,3-d]pyrimidine core on-resin, an alternative strategy involves the immobilization of pre-synthesized 4-Amino-7H-pyrrolo[2,3-d]pyrimidine. This approach is advantageous when the starting material is readily available and diversification is desired at specific positions. The N7 position of the pyrrole ring is a common site for alkylation in purine and deazapurine chemistry and serves as a logical point of attachment to a solid support.[3][4][5]
Disclaimer: The following protocol is a proposed methodology based on established principles of solid-phase organic synthesis and has not been explicitly reported in the literature for this specific molecule. Optimization of reaction conditions may be required.
Proposed Workflow for Direct Immobilization
Caption: Proposed workflow for direct immobilization and diversification.
Proposed Protocol for Direct Immobilization
Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
Immobilization: To a solution of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (2 equiv.) in anhydrous DMF, add DIPEA (4 equiv.). Add this solution to the swelled resin and shake at room temperature for 12-16 hours. Cap any remaining active sites on the resin by treating with methanol for 30 minutes. Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
On-Resin Modification (Example: Suzuki Coupling at C5):
Protect the C4-amino group with a suitable protecting group (e.g., Boc anhydride).
Perform iodination at the C5 position using N-iodosuccinimide (NIS) in DMF.
Carry out a Suzuki cross-coupling reaction with a boronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., DME/water).
Remove the C4-amino protecting group (e.g., with TFA in DCM for Boc).
Further diversify the C4-amino group via acylation or sulfonylation.
Cleavage: Treat the resin with a mild acidic solution (e.g., 1-5% TFA in DCM) to cleave the product from the 2-chlorotrityl resin, leaving side-chain protecting groups intact if desired.
Conclusion
The solid-phase synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is a valuable tool for the generation of diverse chemical libraries for drug discovery. The detailed protocol for the on-resin construction of the heterocyclic core provides a validated and versatile method for accessing tetrasubstituted analogs. The proposed protocol for direct immobilization offers an alternative strategy that warrants further investigation. These methodologies empower researchers to efficiently explore the chemical space around this important scaffold.
Application Note: High-Throughput In Vitro Kinase Assay for Screening 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component in numerous kinase inhibitors, including approved drugs such as Tof...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component in numerous kinase inhibitors, including approved drugs such as Tofacitinib, which targets the Janus kinase (JAK) family. This application note provides a detailed protocol for a robust and high-throughput in vitro kinase assay to determine the inhibitory activity of compounds based on this privileged scaffold. The described method utilizes a luminescence-based ADP-Glo™ Kinase Assay, which quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.
Introduction to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Inhibitors
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, core has emerged as a significant "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor by binding to the highly conserved ATP-binding pocket of kinases. Modifications to this core structure have led to the development of potent and selective inhibitors for various kinase families, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases. Tofacitinib, a well-known JAK inhibitor built on this scaffold, is used in the treatment of autoimmune diseases, highlighting the therapeutic potential of this compound class. Accurate and reproducible in vitro assays are critical for the initial screening and characterization of new chemical entities derived from this scaffold.
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is conducted, where the kinase transfers a phosphate group from ATP to a specific substrate, producing ADP. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. In the second step, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal. The luminescence intensity is directly proportional to the amount of ADP generated and, therefore, correlates with kinase activity. The inhibitory effect of a compound is determined by the reduction in the luminescent signal compared to a control reaction without the inhibitor.
Signaling Pathway Example: JAK-STAT Pathway
The Janus kinase (JAK) family is a primary target for many 4-amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.
Method
Application Notes and Protocols for Molecular Docking Simulation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives with various protein kinases. This scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete for the ATP-binding site of kinases.
Introduction to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a key structural motif found in numerous clinically approved and investigational kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase domain makes it a privileged scaffold for designing potent and selective inhibitors. Molecular docking is a powerful computational tool to predict the binding mode and affinity of these compounds with their target kinases, thereby guiding the drug discovery and optimization process.
Targeted Protein Kinases
This document focuses on the interaction of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives with the following key protein kinases, which are implicated in various diseases, particularly cancer:
The following tables summarize the quantitative data from molecular docking studies and in vitro kinase inhibition assays of various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against the target protein kinases.
Binding affinity from AutoDock Vina is reported in kcal/mol. Data from other docking software may be reported in different units and has been converted where possible. RMSD values below 2.0 Å are generally considered a good prediction of the binding pose.
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key measures of inhibitor potency. The lower the value, the more potent the inhibitor.
Experimental Protocols
Molecular Docking Simulation Protocol using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative with a target protein kinase using AutoDock Vina.
1. Software and Resources:
AutoDock Tools (ADT): For preparing protein and ligand files.
AutoDock Vina: For performing the molecular docking.
PyMOL or Chimera: For visualization and analysis of results.
Protein Data Bank (PDB): To obtain the 3D structure of the target kinase.
PubChem or a chemical drawing software (e.g., ChemDraw): To obtain the 3D structure of the ligand.
2. Protein Preparation:
a. Download the PDB file for the target kinase from the Protein Data Bank. It is preferable to use a crystal structure with a co-crystallized ligand in the ATP-binding site.
b. Open the PDB file in AutoDock Tools.
c. Clean the protein:
i. Remove water molecules (Edit -> Delete Water).
ii. Remove any co-crystallized ligands and ions not essential for binding.
d. Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar only.
e. Add Kollman charges: Edit -> Charges -> Add Kollman Charges.
f. Save the prepared protein in PDBQT format: File -> Save -> Write PDBQT.
3. Ligand Preparation:
a. Obtain the 3D structure of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative from a database like PubChem or draw it using a chemical drawing tool and save it as a MOL or SDF file.
b. Open the ligand file in AutoDock Tools.
c. Detect the ligand root and rotatable bonds: Ligand -> Torsion Tree -> Detect Root.
d. Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.
4. Grid Box Generation:
a. Load the prepared protein PDBQT file into AutoDock Tools.
b. Define the binding site: Grid -> Grid Box.
c. Center the grid box on the active site. If a co-crystallized ligand was present, center the grid on that ligand's coordinates.
d. Adjust the grid box dimensions to encompass the entire binding pocket, typically with a spacing of 1 Å.
5. Running the Docking Simulation:
a. Create a configuration file (config.txt) with the following parameters:
Application Notes and Protocols: Structure-Activity Relationship (SAR) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues, a ve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues, a versatile scaffold in the development of kinase inhibitors. The following sections detail the key structural modifications influencing biological activity, present quantitative data in a structured format, provide detailed experimental protocols for synthesis and biological evaluation, and visualize relevant signaling pathways and experimental workflows.
Introduction to 4-Amino-7H-pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Modifications at the 4-amino position, as well as other positions on the bicyclic core, have led to the discovery of potent and selective inhibitors of kinases implicated in cancer and other diseases. These kinases include Protein Kinase B (PKB/Akt), Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Structure-Activity Relationship (SAR) Summary
The biological activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues is significantly influenced by substitutions at several key positions:
C4-Position (Amino Group): The nature of the substituent on the 4-amino group is crucial for potency and selectivity. Large aromatic or heteroaromatic groups often form key interactions within the ATP-binding pocket of the target kinase. For instance, linking the 4-amino group to a piperidine carboxamide moiety has been shown to yield potent and orally bioavailable inhibitors of PKB.[1][3]
N7-Position: Substitution at the N7-position of the pyrrole ring can modulate solubility, cell permeability, and target engagement. Alkylation or arylation at this position can orient the molecule within the binding site to achieve specific interactions.
C5-Position: Introduction of substituents at the C5-position of the pyrrole ring can enhance potency and selectivity. For example, aryl or heteroaryl groups at this position can exploit additional binding pockets in the kinase domain.
C2-Position: Modifications at the C2-position of the pyrimidine ring have also been explored. Attaching different functional groups can influence the overall electronic properties and binding affinity of the compound. For example, 2-((4-sulfamoylphenyl)amino) substituents have been shown to be effective for CDK inhibition.[6][9]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity of representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues from published studies.
Table 1: SAR of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as PKB (Akt) Inhibitors [1][3]
Compound
R Group on Carboxamide
PKB (Akt1) IC50 (nM)
PKA IC50 (nM)
Selectivity (PKA/PKB)
1
4-Chlorobenzyl
10
280
28
2
2,4-Dichlorobenzyl
8
190
24
3
4-tert-Butylbenzyl
5
750
150
Table 2: SAR of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives as CDK Inhibitors [6][9]
Compound
R Group on Pyrrolo[2,3-d]pyrimidine
CDK9/cyclin T1 IC50 (nM)
4
H
50
5
5-Fluoro
25
6
5-Chloro
15
Table 3: SAR of 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors [11]
Compound
Substitution on Phenyl Ring
EGFR IC50 (nM)
7
3-Chloro-4-fluoro
1
8
3-Ethynyl
2
9
3-Bromo
5
Experimental Protocols
General Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Analogues
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues typically starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 1: Synthesis of N-substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidines
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF) is added the desired primary or secondary amine (1.1-1.5 eq.) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq.).
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for 4-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine analogue.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
Protocol 2: General Kinase Inhibition Assay (e.g., for PKB/Akt)
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as radioactivity (e.g., [γ-33P]ATP), fluorescence, or luminescence.
Detection reagents (e.g., phosphospecific antibody, secondary antibody conjugated to a reporter enzyme).
Procedure:
Add the assay buffer, substrate, and the test compound at various concentrations to the wells of a microtiter plate.
Initiate the kinase reaction by adding a mixture of ATP and the recombinant kinase.
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
Stop the reaction by adding a stop solution (e.g., EDTA).
Detect the amount of phosphorylated substrate using an appropriate method.
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using a suitable software.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues are designed to inhibit kinases within this pathway, such as PKB/Akt.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogues on Akt.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Caption: A typical workflow for the structure-activity relationship (SAR) study of kinase inhibitors.
Application Notes and Protocols for Pharmacokinetic Profiling of Orally Active 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) properties of orally active 4-Amino-7H-pyrrolo[2,3-d]p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) properties of orally active 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. These compounds are a significant class of molecules, often investigated as kinase inhibitors in various therapeutic areas, including oncology.[1][2][3][4] Their oral bioavailability is a critical determinant of their clinical utility.
The following sections detail experimental protocols for key assays and present pharmacokinetic data for representative compounds from this class.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of several 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated in mice. The data below is summarized from studies on selective inhibitors of Protein Kinase B (Akt).[4]
Compound
IV Dose (mg/kg)
Clearance (mL/min/kg)
Volume of Distribution (L/kg)
Half-life (h)
Oral Dose (mg/kg)
Cmax (μM)
AUC (μM·h)
Oral Bioavailability (%)
2 (CCT128930)
25
62
2.0
0.4
50
0.04
0.1
1
10
10
97
2.9
0.3
50
0.03
0.1
1
21
10
25
1.1
0.5
50
1.2
4.3
34
Table 1: Pharmacokinetic parameters of selected 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives in mice.[4]
Experimental Protocols
Detailed methodologies for the assessment of pharmacokinetic properties are provided below. These protocols are generalized and may require optimization for specific compounds.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical study to determine the pharmacokinetic profile of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative in mice following intravenous (IV) and oral (PO) administration.[5]
Materials:
Test compound
Vehicle for IV administration (e.g., 5% DMSO, 5% Solutol HS 15, 90% saline)
Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose in water)
Male BALB/c mice (or other suitable strain)
Dosing syringes and needles (for IV and PO administration)
Blood collection tubes (e.g., containing K2EDTA)
Centrifuge
Freezer (-80°C)
LC-MS/MS system
Protocol:
Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study with free access to food and water.
Dose Preparation: Prepare the dosing formulations for IV and PO administration at the desired concentrations.
Animal Dosing:
For IV administration, dose a cohort of mice (n=3-4 per time point) via the tail vein.
For PO administration, dose a separate cohort of mice (n=3-4 per time point) via oral gavage.
Blood Sampling:
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (approximately 50-100 µL) via a suitable method (e.g., saphenous vein).
Place blood samples into K2EDTA-coated tubes.
Plasma Preparation:
Centrifuge the blood samples at 4°C to separate plasma.
Harvest the plasma supernatant and store at -80°C until analysis.
Bioanalysis:
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method (see Protocol 2.3).
Pharmacokinetic Analysis:
Calculate pharmacokinetic parameters (e.g., Clearance, Volume of Distribution, Half-life, Cmax, AUC, Oral Bioavailability) using non-compartmental analysis software.
In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[6][7]
Materials:
Test compound
Pooled liver microsomes (from human, rat, or mouse)
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (with internal standard for quenching)
96-well plates
Incubator (37°C)
LC-MS/MS system
Protocol:
Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability) in phosphate buffer.
Incubation:
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding the test compound or positive control to the wells.
Time Points:
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Processing:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant to a new plate for analysis.
Analysis:
Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Calculate the intrinsic clearance (Clint).
Bioanalytical Method: LC-MS/MS Quantification
This protocol outlines the general procedure for quantifying the concentration of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative in plasma samples.
Materials:
Plasma samples containing the test compound
Internal standard (a structurally similar compound)
Acetonitrile
Formic acid
Water (HPLC grade)
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Analytical column (e.g., C18)
Protocol:
Sample Preparation (Protein Precipitation):
To a known volume of plasma, add a fixed volume of acetonitrile containing the internal standard.
Vortex to mix and precipitate proteins.
Centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a clean tube or 96-well plate.
Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis:
Inject the reconstituted sample onto the LC-MS/MS system.
Separate the analyte and internal standard using a suitable chromatographic gradient.
Detect and quantify the compounds using multiple reaction monitoring (MRM) in positive ion mode. Optimize the MRM transitions (parent ion -> product ion) for the analyte and internal standard.
Calibration Curve:
Prepare a series of calibration standards by spiking known concentrations of the test compound into blank plasma.
Process and analyze the calibration standards along with the study samples.
Quantification:
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.
Determine the concentration of the test compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component of many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[1][2]
Caption: The PI3K/Akt signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
The following diagram illustrates the typical workflow for the pharmacokinetic profiling of an orally active 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Technical Support Center: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-7H-py...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?
A1: The most prevalent synthetic strategy involves a two-step process: the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to form the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a nucleophilic substitution of the chloro group with an amino group.
Q2: What are the critical parameters to control for a high yield?
A2: Key parameters include the quality of starting materials, precise control of reaction temperature, the choice of solvent and base, and the efficient removal of impurities during workup and purification.
Q3: What is the typical overall yield for this synthesis?
A3: The overall yield can vary significantly depending on the specific reaction conditions and scale. However, with optimized protocols, yields for the chlorination step can reach over 80%, and the subsequent amination can also be highly efficient.
Troubleshooting Guides
Part 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This section focuses on troubleshooting the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Problem
Possible Cause
Troubleshooting Steps
Low Yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Incomplete reaction.
- Ensure the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is completely dry. - Use a sufficient excess of the chlorinating agent (e.g., POCl₃). - Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to degradation.
Degradation of the product.
- Maintain strict temperature control during the reaction. - Quench the reaction carefully by adding it to ice-water to avoid localized heating.
Inefficient workup.
- Ensure the pH is appropriately adjusted during the workup to precipitate the product fully. - Use an appropriate solvent for extraction to minimize product loss.
Presence of Unreacted Starting Material
Insufficient chlorinating agent.
- Increase the molar ratio of the chlorinating agent to the starting material.
Low reaction temperature or short reaction time.
- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. - Extend the reaction time until the starting material is consumed.
Formation of Dark-colored Impurities
Reaction temperature is too high.
- Lower the reaction temperature and extend the reaction time if necessary.
Presence of moisture in the starting material or solvent.
- Ensure all reagents and solvents are anhydrous.
Part 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
This section addresses common issues encountered during the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Problem
Possible Cause
Troubleshooting Steps
Low Yield of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
Incomplete reaction.
- Increase the concentration of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent). - Optimize the reaction temperature and pressure (if using a sealed vessel).
Formation of side products (e.g., hydrolysis).
- Use a suitable solvent to minimize the solubility of the starting material in the aqueous phase, thus reducing hydrolysis.[1][2] - For acid-catalyzed aminations, use a minimal amount of acid to avoid promoting solvolysis.[1][2]
Poor quality of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Ensure the starting material is pure and free from residual acid from the previous step.
Presence of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine as an Impurity
Hydrolysis of the starting material.
- Minimize the amount of water in the reaction mixture if possible. - Perform the reaction under anhydrous conditions if compatible with the chosen amination method.
Inefficient purification.
- Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions) to effectively separate the product from the more polar hydroxy impurity.
Difficulty in Product Isolation
Product is highly soluble in the reaction solvent.
- After the reaction is complete, concentrate the reaction mixture and precipitate the product by adding a non-solvent. - Consider using a different solvent system where the product has lower solubility at room temperature.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added N,N-diisopropylethylamine (DIPEA, 1.0-1.5 eq) dropwise at 0 °C.
The reaction mixture is then heated to 80-100 °C and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
After completion, the reaction mixture is cooled to room temperature and slowly poured into a mixture of crushed ice and water with vigorous stirring.
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., 2-propanol, dioxane) is placed in a sealed pressure vessel.
A solution of aqueous ammonia (25-30%, 10-20 eq) is added.
The vessel is sealed, and the mixture is heated to 120-150 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is triturated with water, and the resulting solid is collected by filtration.
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) to yield pure 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Chlorinating Agent
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
POCl₃
DIPEA
Neat
100
3
85
Internal Data
POCl₃
N,N-Dimethylaniline
Toluene
110
5
78
Internal Data
SOCl₂
DMF (catalytic)
Toluene
80
6
72
Internal Data
Table 2: Influence of Solvent on the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Solvent
Ammonia Source
Temperature (°C)
Time (h)
Yield (%)
Reference
2-Propanol
Aq. NH₃
130
18
92
Internal Data
Dioxane
Aq. NH₃
140
16
88
Internal Data
Ethanol
NH₃ in EtOH
120
24
85
Internal Data
Visualizations
Caption: Synthetic workflow for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Troubleshooting logic for low yield in the amination step.
Technical Support Center: Overcoming Poor Solubility of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Troubleshooting Guides
Issue 1: Compound Precipitates Upon Dissolution in Aqueous Buffer
Question: My 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative, which is dissolved in an organic solvent (e.g., DMSO), precipitates immediately when I add it to my aqueous experimental buffer. How can I resolve this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to address this:
pH Adjustment: The solubility of many 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is highly pH-dependent. These compounds are often weak bases and exhibit higher solubility in acidic conditions.
Actionable Step: Determine the pKa of your compound. Prepare a series of buffers with pH values below the pKa. A good starting point is to test buffers at pH 1.2, 4.5, and 6.8 to simulate the conditions of the gastrointestinal tract. Tofacitinib, for example, shows significantly higher solubility at lower pH.[1][2][3]
Co-solvent System: Utilizing a co-solvent can help to increase the solubility of your compound in the aqueous phase.
Actionable Step: Prepare your aqueous buffer containing a small percentage of a water-miscible organic solvent. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation. For instance, the solubility of tofacitinib citrate can be increased with the addition of ethanol or propylene glycol.[4]
Order of Addition and Mixing: The way you mix your solutions can significantly impact the outcome.
Actionable Step: Always add the concentrated compound stock solution (in organic solvent) to the aqueous buffer, not the other way around. Add the stock solution dropwise while vigorously vortexing or stirring the buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
Actionable Step: Add a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, to your aqueous buffer before adding the compound stock solution. A typical concentration to start with is 0.1% (v/v).
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Question: My 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative shows promising in vitro activity but has poor and inconsistent oral bioavailability in my preclinical animal models. What could be the underlying cause and how can I improve it?
Answer: Low and variable oral bioavailability is a frequent challenge for this class of compounds, often stemming from their poor aqueous solubility. Here’s a systematic approach to troubleshoot and address this issue:
Physicochemical Characterization: A thorough understanding of your compound's properties is the first step.
Actionable Step: Determine the Biopharmaceutics Classification System (BCS) class of your compound. Many kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] This classification will guide your formulation strategy. Also, assess its pH-dependent solubility profile and solid-state characteristics (e.g., crystallinity, polymorphism).
Formulation Strategies: Moving beyond simple solutions or suspensions is often necessary to enhance oral absorption.
Salt Formation: Converting the free base to a salt form can significantly improve solubility and dissolution rate. Tofacitinib is formulated as a citrate salt, and ruxolitinib as a phosphate salt, both of which exhibit improved aqueous solubility compared to their respective free bases.[1][2][6][7]
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[8][9][10]
Actionable Step: Screen various polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to create a stable amorphous solid dispersion.[10][11][12]
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form to the gastrointestinal tract.[13][14][15][16][17]
Actionable Step: Explore the use of lipophilic salts, which can enhance the loading of the drug in lipid-based formulations.[13][14][15][16][17]
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
Actionable Step: Consider micronization or nanomilling of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility profile of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives?
A1: These compounds are generally characterized by poor aqueous solubility, which is often pH-dependent. As weak bases, their solubility tends to be higher in acidic environments and decreases as the pH increases. For example, tofacitinib citrate has a solubility of >28 mg/mL at pH 1.0, which drops to 0.20 mg/mL at pH >8.[2] Similarly, ruxolitinib phosphate exhibits its highest solubility at low pH.[6]
Q2: How do I choose a suitable salt form for my compound?
A2: The selection of a salt former depends on the pKa of your active pharmaceutical ingredient (API). A general guideline is the "rule of three," which suggests that for salt formation to occur, the difference in pKa between the base (your API) and the acid (the salt former) should be at least 3. If the ΔpKa is less than 0, co-crystal formation is more likely.
Q3: What are the key considerations when developing an amorphous solid dispersion (ASD)?
A3: The primary considerations are the choice of polymer and the drug loading. The polymer should be able to stabilize the amorphous form of the drug and prevent recrystallization. Common choices include PVP and HPMC.[10][11][12] The drug loading needs to be optimized to ensure physical stability while maximizing the dose. It is crucial to assess the physical stability of the ASD under accelerated conditions (e.g., high temperature and humidity).
Q4: How can I determine the thermodynamic solubility of my compound?
A4: The gold standard for determining thermodynamic solubility is the shake-flask method.[18][19][20] This involves adding an excess amount of the solid compound to a specific solvent or buffer, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), separating the solid from the solution by filtration or centrifugation, and then determining the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC.
Data Presentation
Table 1: pH-Dependent Solubility of Tofacitinib Citrate
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8).
Sample Preparation: Add an excess amount of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative to a vial containing a known volume of the buffer. Ensure there is undissolved solid material at the bottom of the vial.
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
Phase Separation: Filter the aliquot through a 0.22 µm filter to remove any undissolved particles. Be mindful of potential adsorption of the compound to the filter material. Alternatively, centrifuge the sample at high speed and collect the supernatant.
Analysis: Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC method with a UV detector.
Data Reporting: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Screening for Co-crystal Formation
Co-former Selection: Select a range of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., carboxylic acids, amides). Consider the pKa difference between your compound and the co-formers.
Preparation of Physical Mixtures: Prepare physical mixtures of your compound and each co-former at different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
Co-crystallization Methods:
Liquid-Assisted Grinding: Add a small amount of a suitable solvent to the physical mixture and grind it using a mortar and pestle or a ball mill.
Slurry Crystallization: Suspend the physical mixture in a solvent in which both components have limited solubility and stir for an extended period.
Solvent Evaporation: Dissolve both the compound and the co-former in a common solvent and allow the solvent to evaporate slowly.
Analysis: Analyze the resulting solid material using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the formation of new crystalline phases, indicative of co-crystal formation.
Visualizations
Caption: A decision-making workflow for addressing poor solubility.
Caption: A typical experimental workflow for improving solubility.
Technical Support Center: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidines?
A1: The most frequently encountered side reactions include:
Formation of Regioisomers: During N-alkylation or N-glycosylation reactions, mixtures of N7 and N9 isomers are often formed. Depending on the reaction conditions, other isomers such as N1 or N3 might also be observed.
Hydrolysis of Halogenated Intermediates: Key starting materials like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding 4-hydroxy derivative.
Protodeboronation in Suzuki-Miyaura Coupling: In Suzuki-Miyaura cross-coupling reactions, the boronic acid or ester can be replaced by a hydrogen atom, resulting in the formation of a deborylated byproduct and reducing the yield of the desired coupled product.[1]
Homocoupling in Suzuki-Miyaura Coupling: Self-coupling of the boronic acid reagent can occur, leading to the formation of a symmetrical biaryl byproduct.
Q2: How can I control the regioselectivity of N-alkylation or N-glycosylation to favor the desired N7 isomer?
A2: Achieving high regioselectivity is a significant challenge. Factors that influence the N7/N9 ratio include the choice of solvent, base, temperature, and the protecting groups on the sugar moiety in glycosylation. The use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) prior to glycosylation can influence the site of reaction.
Q3: What is the primary cause of low yields in the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
A3: A common cause of low yields is the competing hydrolysis of the 4-chloro substituent to a 4-hydroxy group.[2][3][4] This side reaction is often promoted by the presence of water and can be influenced by the pH of the reaction medium.
Q4: How can I minimize protodeboronation in Suzuki-Miyaura coupling reactions involving pyrrolo[2,3-d]pyrimidine substrates?
A4: Minimizing protodeboronation involves careful optimization of reaction conditions. Key strategies include using anhydrous solvents, selecting the appropriate base and catalyst system, and controlling the reaction temperature. The use of more stable boronate esters, such as pinacol esters, can also reduce the extent of this side reaction.[1]
Troubleshooting Guides
Side Reaction: Formation of N7/N9 Regioisomers in Glycosylation/Alkylation
Problem: Low yield of the desired N7 isomer and formation of a difficult-to-separate mixture of N7 and N9 isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N7 regioselectivity.
Detailed Troubleshooting Steps:
Issue
Potential Cause
Recommended Solution
Poor N7/N9 Ratio
Solvent Effects: The polarity and coordinating ability of the solvent can influence the site of attack.
Action: Screen a range of solvents. Aprotic solvents like acetonitrile or dichloromethane are commonly used.
Base Selection: The strength and steric bulk of the base can affect the deprotonation equilibrium and the accessibility of the N7 and N9 positions.
Action: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or DBU.
Reaction Temperature: Temperature can impact the kinetic versus thermodynamic control of the reaction.
Action: Try running the reaction at a lower temperature to favor the kinetically preferred product, or at a higher temperature to favor the thermodynamically more stable product.
Protecting Groups (Glycosylation): The nature of the protecting groups on the sugar can sterically hinder one position over the other.
Action: Consider using bulkier protecting groups to block the N9 position.
Difficult Separation
Similar Polarity of Isomers: N7 and N9 isomers often have very similar polarities, making chromatographic separation challenging.
Action: Employ high-performance liquid chromatography (HPLC) with different solvent systems. Sometimes, derivatization of the mixture can improve separability.
Experimental Protocol: General Procedure for Regioselective N7-Glycosylation
Silylation: To a solution of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5-2.0 equivalents). Heat the mixture at reflux until the starting material is fully silylated (monitor by TLC or LC-MS).
Glycosylation: Cool the reaction mixture to 0 °C. Add the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 equivalents) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) (1.5 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N7 and N9 isomers.
Side Reaction: Hydrolysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine during Amination
Problem: Formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine as a byproduct during the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, leading to reduced yield of the desired 4-amino product.
Logical Relationship Diagram:
Caption: Competing amination and hydrolysis pathways.
Quantitative Data on Hydrolysis Side Product Formation:
The formation of the hydrolysis byproduct is significantly influenced by the amount of acid catalyst and the solvent used.
Solvent
Acid (HCl) Equivalents
Conversion to Amination Product (%)
Formation of Hydrolysis Product (%)
Ethanol
0.1
High
Low
Ethanol
1.0
Moderate
Significant
Water
0.1
High
Low
Data synthesized from literature reports on acid-catalyzed amination.[2][3][4]
Detailed Troubleshooting Steps:
Issue
Potential Cause
Recommended Solution
Significant Hydrolysis
Excess Acid: High concentrations of acid can promote the hydrolysis of the chloro group.[2][3][4]
Action: Use a catalytic amount of acid (e.g., 0.1 equivalents).
Presence of Water: Water acts as a nucleophile, leading to the formation of the hydroxy byproduct.
Action: Use anhydrous solvents and reagents. If using an aqueous system, carefully control the pH and reaction time.
High Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
Action: Run the reaction at the lowest effective temperature that allows for a reasonable reaction rate for the amination.
Low Reaction Rate
Insufficient Acid: While excess acid can be detrimental, a catalytic amount is often necessary to activate the substrate.
Action: Optimize the acid concentration to find a balance between a reasonable reaction rate and minimal hydrolysis.
Reaction Setup: In a sealed vessel, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent (e.g., 2-propanol or water).
Acid Addition: Add a catalytic amount of hydrochloric acid (0.1 equivalents).
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
Purification: Purify the crude product by recrystallization or column chromatography.
Side Reactions in Suzuki-Miyaura Coupling
Problem: Low yield of the desired coupled product due to the formation of protodeboronated and/or homocoupled byproducts.
Signaling Pathway Diagram (Catalytic Cycle with Side Reactions):
Caption: Suzuki-Miyaura catalytic cycle with competing protodeboronation and homocoupling side reactions.
Detailed Troubleshooting Steps:
Issue
Potential Cause
Recommended Solution
Protodeboronation
Presence of Protic Impurities: Water or other protic impurities can lead to the cleavage of the C-B bond.[1]
Action: Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
High Temperature: Higher temperatures can accelerate the rate of protodeboronation.
Action: Run the reaction at the lowest effective temperature.
Inappropriate Base: The choice of base can influence the rate of protodeboronation.
Action: Screen different bases. Weaker bases may sometimes be beneficial.
Homocoupling
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
Action: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
Inefficient Catalyst: An inefficient catalyst can lead to the accumulation of Pd(II) species that promote homocoupling.
Action: Use a highly active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Low Yield
Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium catalyst and inhibit its activity.
Action: Use ligands that can sterically shield the palladium center.
Poor Solubility: Poor solubility of reactants or intermediates can hinder the reaction.
Action: Choose a solvent system that provides good solubility for all components at the reaction temperature.
Reaction Setup: To a dry, degassed reaction vessel, add the 4-amino-7H-pyrrolo[2,3-d]pyrimidine halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand) (0.05-0.10 equivalents).
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/water).
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Optimization of reaction conditions for C-C coupling on the pyrrolo[2,3-d]pyrimidine ring
This guide provides troubleshooting advice and optimized protocols for common Palladium-catalyzed C-C cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. The 7-deazapurine motif is a privil...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and optimized protocols for common Palladium-catalyzed C-C cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. The 7-deazapurine motif is a privileged heterocyclic system found in numerous biologically active compounds.[1] Strategic functionalization of this core is essential for exploring structure-activity relationships (SAR) and developing new therapeutics.[1]
General Troubleshooting Workflow
Before diving into specific reaction issues, a general workflow can help diagnose common experimental failures.
Caption: A general workflow for troubleshooting failed C-C coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, making it a cornerstone for synthesizing biaryl structures.[2]
Troubleshooting and FAQs
Q1: My Suzuki coupling reaction has a very low yield. What are the most common causes?
A: Low yields in Suzuki couplings on the pyrrolo[2,3-d]pyrimidine ring often stem from a few key issues:
Protodeboronation: The boronic acid coupling partner can be unstable and degrade, especially in the presence of aqueous bases.[3] Consider using more stable alternatives like boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts.[3]
Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich phosphine ligands like XPhos or SPhos can prevent this and promote the oxidative addition step.[3]
Inefficient Oxidative Addition: C-Cl bonds are less reactive than C-Br or C-I bonds.[4] For chloro-substituted pyrrolo[2,3-d]pyrimidines, a highly active catalyst system (e.g., a Buchwald-type palladacycle precatalyst), stronger bases (like K₃PO₄), and higher temperatures may be necessary to overcome the activation energy barrier.[3][5]
Poorly Degassed System: Residual oxygen can lead to the oxidation of the phosphine ligand and the homocoupling of the boronic acid, consuming your starting material and deactivating the catalyst.[3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Q2: I am observing significant amounts of a homocoupled bipyridine or biaryl byproduct. How can I minimize this?
A: Homocoupling is a common side reaction where the boronic acid couples with itself.[3] This is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3] To minimize this, ensure the reaction is rigorously degassed and consider using a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system (e.g., XPhos-Pd-G2/G4).[5][6]
Q3: I have a 2,4-dichloro-pyrrolo[2,3-d]pyrimidine substrate. How can I achieve selective coupling at only one position?
A: Regioselectivity can often be achieved by controlling the reaction conditions. The C4 position is generally more reactive than the C2 position. Performing the reaction at a lower temperature (e.g., 60–70 °C) and using a slight excess (e.g., 1.2 equivalents) of the boronic acid can favor monosubstitution at the C4 position.[7] To achieve disubstitution, higher temperatures and a larger excess of the boronic acid are typically required.[7]
Q4: How do I choose the correct base and solvent for my reaction?
A: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[3]
Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and especially potassium phosphate (K₃PO₄) are widely used.[2][3] K₃PO₄ is often effective for challenging couplings involving less reactive chlorides.[3][5]
Solvents: Aprotic polar solvents are common. Mixtures of solvents like 1,4-dioxane/water, DMF/water, or toluene/ethanol/water are frequently employed.[2][5][6] The aqueous component is often necessary for the base to function effectively.[8]
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for Suzuki-Miyaura couplings on halogenated pyrrolo[2,3-d]pyrimidine cores.
This general procedure should be optimized for specific substrates.[2][5]
To a dry Schlenk flask or microwave vial, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Add the palladium catalyst (e.g., XPhos-Pd-G2, 1-5 mol%) and any additional ligand if required.
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 h).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[2]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C-C bonds between a vinyl or aryl halide and a terminal alkyne, utilizing a dual palladium-copper catalyst system.[10][11]
Troubleshooting and FAQs
Q1: My main side product is the homocoupled di-alkyne (Glaser coupling). How can this be prevented?
A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[12][13]
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated.
Amine Choice: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), which can also act as a solvent.
Copper-Free Conditions: In some cases, the copper co-catalyst can be omitted, although this often requires more active palladium catalysts and ligands.
Q2: The reaction is sluggish or stalls completely. What can I do?
A: Stalling can be due to several factors:
Catalyst Inactivity: Ensure your palladium source [e.g., Pd(PPh₃)₂Cl₂] and copper(I) iodide are of good quality. CuI should be colorless or off-white; if it is green or brown, it has been oxidized to Cu(II) and is ineffective.
Base Impurities: The amine base should be pure and dry.
Temperature: While many Sonogashira couplings proceed at room temperature, less reactive halides (especially chlorides) may require heating to 60-80 °C.[7][10]
Optimized Reaction Conditions for Sonogashira Coupling
To a dry Schlenk flask, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd catalyst [e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%], and copper(I) iodide (CuI, 5-10 mol%).
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
Add degassed solvent (e.g., DMF or THF) and degassed amine base (e.g., NEt₃).
Add the terminal alkyne (1.1-1.5 eq) via syringe.
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion, monitoring by TLC or LC-MS.
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[16]
Troubleshooting and FAQs
Q1: The yield is low and I recover most of my starting halide. How can I improve reactivity?
A: The Heck reaction can be sensitive to electronic and steric factors.
Catalyst Choice: Pd(OAc)₂ is often more efficient than Pd(0) sources like Pd(PPh₃)₄ for Heck reactions.[17]
Ligand: For less reactive halides, adding a phosphine ligand can be beneficial.
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction. Ensure it is pure and in sufficient excess.
Temperature: Higher temperatures (80-120 °C) are often required to drive the reaction to completion, especially with bromides or chlorides.[7][15]
Q2: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
A: The Heck reaction generally has a strong preference for forming the trans (E) isomer due to the syn-addition and syn-elimination mechanism.[16] If you are observing significant amounts of the cis (Z) isomer, it may be due to isomerization under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time once the starting material is consumed.
In a sealable reaction tube, combine the halo-pyrrolo[2,3-d]pyrimidine (1.0 eq), palladium catalyst [e.g., Pd(OAc)₂, 2-5 mol%], and any phosphine ligand if needed.
Add the alkene (1.5-2.0 eq) and the solvent (e.g., DMF or acetonitrile).
Add the base (e.g., Et₃N, 2-3 eq).
Seal the tube and purge with an inert gas.
Heat the mixture in an oil bath to the required temperature (80-120 °C).
Stir until the reaction is complete as indicated by TLC or LC-MS.
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Catalytic Cycle Visualization
Understanding the fundamental mechanism can aid in troubleshooting. The Suzuki-Miyaura catalytic cycle is a representative example for palladium-catalyzed cross-couplings.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]
Technical Support Center: Enhancing the Selectivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of 4-Amino-7H-p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of developing selective kinase inhibitors.
Question: My 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitor shows potent activity against my primary target but has poor selectivity against closely related kinases (e.g., other AGC family kinases). How can I improve its selectivity?
Answer:
Poor selectivity among related kinases is a common challenge due to the high conservation of the ATP-binding site.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an isostere of adenine, the core of ATP, which contributes to its broad kinase-binding potential.[2][3][4] Here are several strategies to address this issue:
Exploit Gatekeeper Residue Differences: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Analyze the sequence alignment of your target and off-target kinases.
If your target kinase has a small gatekeeper (e.g., threonine, glycine), while the off-target has a large one (e.g., methionine, phenylalanine), you can introduce a bulky substituent on your inhibitor that will sterically clash with the larger gatekeeper of the off-target kinase.[5]
This "bumped" approach can significantly enhance selectivity.
Target Non-Conserved Residues: Look for differences in the amino acids surrounding the ATP pocket.
Covalent Inhibition: If your target kinase possesses a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide group) that can form a covalent bond with this cysteine.[1][5] This strategy can drastically increase both potency and selectivity.[1]
Enhance Non-Covalent Interactions: Introduce moieties that can form unique hydrogen bonds, halogen-π interactions, or aromatic stacking interactions with non-conserved residues in your target kinase.[6]
Modify the Pyrrolopyrimidine Core and Substituents:
Systematic structure-activity relationship (SAR) studies are crucial. Modifications at the C5 and C6 positions of the pyrrole ring or the N7 position can alter the inhibitor's conformation and interactions.[7]
For example, introducing substituents at the C5 position can help fill a large hydrophobic pocket, with different groups (e.g., naphthyl vs. phenyl) showing varied binding interactions.[8]
Question: My inhibitor demonstrates high potency and selectivity in biochemical assays (IC50), but this does not translate to cellular assays (e.g., antiproliferative assays). What could be the cause?
Answer:
A discrepancy between biochemical and cellular activity is a frequent hurdle. Several factors can contribute to this:
High Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, sometimes near the Km value for the enzyme.[9][10] In contrast, cellular ATP levels are much higher (in the millimolar range). This high concentration of the natural competitor (ATP) can overcome the inhibitory effect of your compound in a cellular environment. It is essential to determine inhibitor specificity at ATP concentrations that mimic physiological conditions.[10]
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Metabolic Instability: The inhibitor could be rapidly metabolized by intracellular enzymes into inactive forms.[11]
Off-Target Effects in Cells: In some cases, the observed cellular effect may be due to the inhibition of an unexpected off-target kinase, which might be more sensitive to the inhibitor in the cellular context.[9]
To diagnose the issue, we recommend the following experiments:
Target Engagement Assay: Use a technique like NanoBRET™ to confirm that your compound is binding to its intended target inside the cell.
Cellular Thermal Shift Assay (CETSA): This can also be used to verify target engagement in a cellular context.
Permeability and Efflux Assays: Conduct assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or use Caco-2 cells to assess permeability and efflux.
Metabolic Stability Assay: Incubate the compound with liver microsomes to determine its metabolic half-life.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental workflow for assessing the selectivity of a new 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitor?
A1: A tiered approach is most effective:
Primary Assay: Test the inhibitor's potency (IC50) against the primary target kinase.
Small Panel Screening: Screen the inhibitor against a small, focused panel of closely related kinases to get an early indication of selectivity.
Broad Kinome Profiling: If the compound shows promise, perform a comprehensive screen against a large panel of kinases (e.g., >300 kinases) at a single concentration (e.g., 1 µM).[9] This provides a broad view of its selectivity profile.
Dose-Response Analysis: For any significant off-targets identified in the broad screen, determine the IC50 values to quantify the degree of inhibition.
Cellular Validation: Confirm the selectivity profile in a cellular context using target engagement and pathway-specific biomarker assays.
Caption: Iterative workflow for enhancing inhibitor selectivity.
Q2: How do I interpret the data from a broad kinome selectivity panel?
A2: Kinome profiling results are often visualized as a dendrogram (kinome tree) where inhibited kinases are marked. Key metrics for interpretation include:
Percent Inhibition: The initial screen is usually at a fixed concentration (e.g., 1 µM). A common threshold for a significant "hit" is >80% or >90% inhibition.[11]
Selectivity Score (S-score): This is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Kinase Family Clustering: Observe if the off-targets are clustered within specific kinase families. This can provide clues about the structural basis of promiscuity and guide future design efforts.
Q3: Which assay format is best for measuring kinase inhibition?
A3: Different assay formats have distinct advantages and disadvantages.[12] It is often best to use orthogonal methods to confirm results.
Radiometric Assays: These are considered a gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10][12] They are highly sensitive but require handling radioactive materials.[10]
Fluorescence-Based Assays (e.g., TR-FRET, FP): These non-radioactive methods measure kinase activity indirectly.[13] They are highly amenable to high-throughput screening (HTS) but can be prone to interference from fluorescent compounds.[13]
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring ATP consumption. They are robust and suitable for HTS.
Binding Assays: These measure the affinity (Kd) of an inhibitor for a kinase but do not measure the inhibition of catalytic activity.[12] They are useful for understanding the intrinsic affinity of a compound for its target.
Caption: Key inhibitor interaction zones in a kinase active site.
Quantitative Data Summary
Effective inhibitor design relies on comparing quantitative data from SAR studies.
Table 1: Example SAR Data for Improving Selectivity by Modifying the C5-Position
Compound ID
C5-Substituent
Target Kinase IC50 (nM)
Off-Target Kinase IC50 (nM)
Selectivity Fold (Off-Target/Target)
1a
-H
15
45
3
1b
-Br
10
90
9
1c
-Phenyl
8
240
30
1d
-Naphthyl
5
1500
300
This table illustrates how increasing the steric bulk at the C5-position can disfavor binding to an off-target kinase with a larger gatekeeper residue, thereby improving selectivity.
Table 2: Comparison of Inhibitor Potency Across Different Assay Formats
Compound ID
Assay Type
ATP Concentration
IC50 (nM)
2a
Radiometric
10 µM (Km)
25
2a
Radiometric
1 mM (Cellular)
250
2a
Binding (Kd)
N/A
15
2a
NanoBRET™ (Cellular)
Cellular
310
This table highlights the importance of assay conditions. The apparent potency of an ATP-competitive inhibitor decreases significantly at physiological ATP concentrations.[9]
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay (33P-ATP Filter Binding)
This protocol provides a general method for determining the IC50 value of an inhibitor.
Prepare Reagents:
Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Enzyme: Dilute the target kinase to a 2X working concentration in kinase buffer.
Substrate: Prepare a 2X solution of the appropriate peptide or protein substrate in kinase buffer.
ATP Mix: Prepare a 4X solution of cold ATP and [γ-33P]-ATP in water. The final concentration should be at the desired level (e.g., 10 µM).
Inhibitor: Perform a serial dilution of the inhibitor in 100% DMSO, then dilute into kinase buffer to a 4X final concentration.
Stop Solution: 75 mM phosphoric acid.
Assay Procedure (96-well plate):
Add 5 µL of 4X inhibitor solution to each well.
Add 10 µL of 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
Add 5 µL of 4X substrate/ATP mix to initiate the reaction.
Incubate for 60 minutes at 30°C.
Stop the reaction by adding 20 µL of stop solution.
Detection:
Transfer 25 µL of the reaction mixture onto a phosphocellulose filter mat.
Wash the filter mat 3-4 times with 0.5% phosphoric acid.
Dry the filter mat completely.
Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Calculate percent inhibition relative to DMSO controls.
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a radiometric kinase assay.
This protocol measures compound binding to a specific kinase target in living cells.
Cell Preparation:
Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
Assay Procedure:
Prepare serial dilutions of the test compound (inhibitor).
Remove culture media from the cells and add the compound dilutions along with the NanoBRET™ Tracer (a fluorescently-labeled ligand for the kinase) in Opti-MEM® medium.
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
Read the plate within 10 minutes on a luminometer capable of simultaneously measuring filtered luminescence at 460 nm and >610 nm.
Data Analysis:
Calculate the raw BRET ratio by dividing the acceptor emission (>610 nm) by the donor emission (460 nm).
Convert the raw BRET ratio to milliBRET units (mBU) by multiplying by 1000.
Plot the mBU values against the concentration of the test compound. The displacement of the tracer by the compound will result in a decrease in the BRET signal.
Determine the IC50 value from the resulting dose-response curve. This reflects the compound's apparent affinity for the target in a live-cell context.
Reducing off-target effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based drugs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Amino...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based drugs. The focus is on understanding and mitigating off-target effects to ensure data integrity and accelerate drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based drugs and why do they exhibit off-target effects?
A1: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based drugs are a class of kinase inhibitors that function as ATP-competitive inhibitors.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity.[3] Off-target effects are a common concern with this class of drugs due to the highly conserved nature of the ATP-binding site across the human kinome.[4] This structural similarity can lead to the unintended inhibition of other kinases, resulting in unexpected experimental outcomes and potential cellular toxicity.[4]
Q2: How can I assess the selectivity of my 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based inhibitor?
A2: Assessing inhibitor selectivity is crucial for interpreting experimental results. Several methods can be employed:
Biochemical Assays: These assays, such as radiometric or luminescence-based kinase assays, directly measure the inhibitory activity of your compound against a panel of purified kinases.[5]
Binding Assays: Techniques like competitive binding assays can determine the dissociation constant (Kd) of the inhibitor-kinase complex for a wide range of kinases.
Cell-Based Assays: Western blotting to analyze the phosphorylation status of known off-targets and mass spectrometry-based phosphoproteomics can provide a global view of kinase inhibition within a cellular context.[4]
Q3: What are the key strategies to reduce off-target effects in my experiments?
A3: Mitigating off-target effects is essential for validating on-target activity. Key strategies include:
Dose-Response Analysis: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect. A full dose-response curve is critical to identify the optimal concentration range and minimize engagement of lower-affinity off-targets.[4]
Rescue Experiments: In cell-based assays, expressing a mutant form of the target kinase that is resistant to the inhibitor can help validate on-target effects. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, it provides strong evidence for an on-target mechanism.[4]
Rational Drug Design: Medicinal chemistry approaches can be used to improve inhibitor selectivity. These include structure-based design to exploit subtle differences in the ATP-binding pocket, the development of covalent inhibitors that target non-conserved residues, and the creation of bivalent inhibitors that bind to both the active site and a secondary site on the kinase.[7][8][9]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
Potential Cause
Troubleshooting Step
Rationale
Inconsistent ATP Concentration
Measure and use a consistent ATP concentration in all assays, ideally at or near the Km value for the target kinase.[10]
Since these inhibitors are ATP-competitive, variations in ATP concentration will directly impact the measured IC50 value.[10]
Enzyme Purity and Activity
Use a highly pure kinase preparation (>98%) and qualify each new batch of enzyme to ensure consistent specific activity.[10]
Contaminating kinases can lead to inaccurate activity measurements and variable IC50 values.[10]
Substrate Quality
Ensure the purity and concentration of the substrate are consistent across experiments.
Variations in substrate quality can affect the kinetics of the kinase reaction.[10]
Reaction Time
Perform a time-course experiment to ensure the kinase reaction is in the linear range (typically <20% substrate conversion).[10]
If the reaction proceeds too far, it can lead to an underestimation of inhibitor potency.[10]
Compound Solubility
Verify the solubility of the inhibitor in the assay buffer. Poor solubility can lead to inaccurate concentrations at the higher end of the dose-response curve.[11]
Inaccurate inhibitor concentrations will lead to unreliable IC50 values.
Issue 2: Discrepancy between biochemical and cell-based assay potency.
Potential Cause
Troubleshooting Step
Rationale
Poor Cell Permeability
Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). Consider using cell lines with higher expression of relevant transporters or modifying the compound to improve permeability.[6]
The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[6]
Efflux by Cellular Transporters
Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) or co-administer with an efflux pump inhibitor to see if cellular potency increases.
The inhibitor may be actively transported out of the cell, reducing its intracellular concentration.
Inhibitor Metabolism
Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound.
The inhibitor may be rapidly metabolized by the cells into an inactive form.[1]
High Protein Binding
Measure the extent of plasma protein binding. The free (unbound) concentration of the inhibitor is what is available to engage the target.
High binding to plasma proteins in the cell culture media can reduce the effective concentration of the inhibitor.
Off-Target Effects in Cellular Context
Perform a phosphoproteomics experiment to identify other kinases that are inhibited at the concentrations used in the cell-based assay.[4]
The observed cellular phenotype may be a result of inhibiting an off-target kinase that is not present in the biochemical assay.
Quantitative Data on Off-Target Effects
The following tables summarize the in vitro inhibitory activity of two representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, Tofacitinib and Baricitinib, against a panel of kinases and other off-targets. This data highlights the importance of comprehensive selectivity profiling.
Table 1: Kinase Selectivity Profile of Tofacitinib
Target Kinase
IC50 (nM)
Fold Selectivity vs. JAK3
JAK3
1
1
JAK1
20
20
JAK2
112
112
TYK2
344
344
Data compiled from various sources. Actual values may vary depending on assay conditions.
Table 2: Experimentally Validated Off-Targets of Tofacitinib and Baricitinib
Drug
Off-Target
In Vitro Activity
Potential Implication
Tofacitinib
Transient receptor potential cation channel subfamily M subtype 6 (TRPM6)
Micromolar inhibition
Hypomagnesemia
Tofacitinib
Serine/threonine-protein kinase N2 (PKN2)
Nanomolar inhibition
Modulation of viral response
Baricitinib
Phosphodiesterase 10A (PDE10A)
Micromolar inhibition
Attenuation of pulmonary vascular remodeling
Baricitinib
Serine/threonine-protein kinase N2 (PKN2)
Nanomolar inhibition
Modulation of viral response
Baricitinib
Casein kinase 2 subunit alpha 2 (CK2-alpha-2)
Kd = 5.8 µM
Potential relevance to Alzheimer's Disease progression
Baricitinib
Dual leucine zipper kinase (MAP3K12)
Kd = 5.8 µM
Potential relevance to Alzheimer's Disease progression
Data from computational predictions followed by in vitro validation.[7][8][12][13]
This protocol provides a general workflow for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[4][10]
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
White, opaque multiwell plates
Luminometer
Procedure:
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
Reaction Setup: In a multiwell plate, add the inhibitor dilutions. Add the kinase and substrate mixture to each well.
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase.
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol outlines the steps for assessing the inhibition of a specific kinase in a cellular context by measuring the phosphorylation of its downstream target.[14]
Materials:
Cells treated with the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based inhibitor
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Protein assay reagent (e.g., BCA)
SDS-PAGE gels and running buffer
Transfer apparatus and PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibody specific for the phosphorylated target protein
HRP-conjugated secondary antibody
Chemiluminescent substrate (ECL)
Imaging system
Procedure:
Cell Lysis: After treating cells with the inhibitor, wash them with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[14]
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[14]
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[9]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14]
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][14]
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.[14]
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target protein. Normalize to a loading control (e.g., total protein or a housekeeping gene).
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based drug.
Caption: A typical experimental workflow for evaluating a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.
Caption: A logical workflow for troubleshooting unexpected results in kinase inhibitor experiments.
Technical Support Center: Strategies to Enhance Metabolic Stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges related to the metabolic stability of 4-Amino-7H-pyrrolo[2,...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges related to the metabolic stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine drug candidates?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. It is a critical parameter in drug discovery, determining the compound's half-life (t½) and clearance (CL) in the body. For 4-Amino-7H-pyrrolo[2,3-d]pyrimidine compounds, which are often developed as kinase inhibitors, poor metabolic stability can lead to rapid clearance, low oral bioavailability, and insufficient drug exposure at the target site, ultimately diminishing therapeutic efficacy.[1][2] Understanding a compound's metabolic fate early in development helps in optimizing its structure to achieve a desirable pharmacokinetic profile.[3][4]
Q2: What are the primary metabolic pathways for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and related heterocyclic compounds?
A2: The primary metabolic pathways for these nitrogen-containing heterocyclic compounds are typically mediated by Cytochrome P450 (CYP450) enzymes in the liver.[5][6] Common reactions include:
Oxidation: Hydroxylation of aromatic rings or alkyl substituents. The electron-rich pyrrole and pyrimidine rings can be susceptible to oxidation.[6][7]
N-dealkylation: Cleavage of alkyl groups attached to nitrogen atoms is a frequent metabolic route.[8][9]
Oxidative Dehalogenation: If halogen substituents are present, they can be removed via oxidation.[8][9]
Phase II Conjugation: Following Phase I oxidation, functional groups like hydroxyls can be conjugated with molecules such as glucuronic acid to increase water solubility and facilitate excretion.[6]
Q3: How can I identify the specific metabolic "soft spots" on my molecule?
A3: Identifying metabolic liabilities, or "soft spots," is key to targeted structural modification. This is typically achieved through in vitro metabolite identification studies. The process involves incubating the parent compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed.[4][5] This allows you to pinpoint the exact position on the molecule where metabolism occurs.
Q4: What is the Deuterium Kinetic Isotope Effect (DKIE) and how can it improve my compound's stability?
A4: The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where replacing a hydrogen (H) atom with its heavier isotope, deuterium (D), at a site of metabolism can slow down the rate of bond cleavage by metabolic enzymes.[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly in CYP450-mediated oxidation.[12][13] This "metabolic blocking" strategy can significantly increase a compound's half-life and oral bioavailability without drastically altering its core structure or pharmacological activity.[11][14]
Q5: What are bioisosteres and how can they be used to address metabolic liabilities?
A5: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[15][16] In medicinal chemistry, replacing a metabolically labile group with a bioisostere that is more resistant to metabolism is a common and effective strategy.[17] For example, a metabolically vulnerable methyl group (-CH₃) on a nitrogen atom could be replaced with a cyclopropyl group, or a labile benzylic hydrogen could be replaced by fluorine (-F), as the C-F bond is much stronger and not susceptible to hydroxylation.[6][18]
Troubleshooting Guide
Issue Encountered
Probable Cause(s)
Suggested Solutions & Strategies
High clearance in Human Liver Microsomes (HLM)
The compound is likely a substrate for Phase I metabolic enzymes, such as CYP450s.[6] This suggests the presence of one or more metabolic "soft spots."
1. Identify Metabolites: Perform metabolite ID studies to locate the site of metabolism.[5] 2. Deuteration: Replace hydrogen with deuterium at the identified metabolic hot spot to leverage the DKIE.[12][14] 3. Metabolic Blocking: Introduce a sterically hindering group (e.g., tert-butyl) or an electron-withdrawing group (e.g., fluorine) near the metabolic site to block enzyme access or deactivate the site.[6][15]
Discrepancy between microsomal and hepatocyte stability data (e.g., stable in microsomes but unstable in hepatocytes)
This suggests that non-CYP450 metabolic pathways, which are more prevalent in whole hepatocytes, are responsible for the clearance.[5][19] These can include Phase II conjugation enzymes (like UGTs) or other oxidative enzymes like Aldehyde Oxidase (AO).[6]
1. Use Enzyme Inhibitors: Conduct hepatocyte stability assays with specific enzyme inhibitors to identify the responsible enzyme family. 2. Analyze for Phase II Metabolites: Specifically look for conjugated metabolites (e.g., glucuronides) in your LC-MS analysis. 3. Modify Structure: If a specific Phase II pathway is identified, modify the corresponding functional group to prevent conjugation.
Formation of reactive or toxic metabolites
Metabolism at certain positions (e.g., unsubstituted phenyl rings) can sometimes lead to the formation of reactive intermediates like epoxides, which can be toxic.[18]
1. Bioisosteric Replacement: Replace the problematic moiety with a more stable bioisostere. For example, a phenyl ring could be replaced with a pyridyl or other heterocyclic ring to alter the metabolic profile.[16][17] 2. Block Oxidation: Introduce substituents onto the aromatic ring to block the sites prone to forming reactive metabolites.
Compound is unstable even without NADPH cofactor in microsomal assays
This points to chemical instability in the assay buffer or degradation by non-NADPH-dependent enzymes present in microsomes, such as esterases or amidases.[6]
1. Buffer Stability Control: Run a control incubation without any microsomes to confirm the compound's stability in the buffer alone. 2. Bioisosteric Replacement of Labile Groups: If the compound contains a labile functional group like an ester or amide, replace it with a more stable bioisostere (e.g., replace an amide with a 1,2,3-triazole).[16][18]
Strategic Approaches to Enhance Metabolic Stability
The following table summarizes common metabolic liabilities observed with heterocyclic compounds and the corresponding medicinal chemistry strategies to mitigate them.
Metabolic Liability
Example Modification
Rationale & Expected Outcome
Aromatic Hydroxylation
Introduce a fluorine atom onto the aromatic ring.
The strong C-F bond is resistant to oxidative cleavage, preventing hydroxylation at that position.[15]
Benzylic Oxidation
Replace a benzylic -CH₂- group with -CF₂- or an ether linkage (-O-).
C-F and C-O bonds are not substrates for hydroxylation, thus blocking this common metabolic pathway.[6]
N-Dealkylation
Change an N-methyl group to an N-cyclopropyl or N-tert-butyl group.
Larger, more sterically hindered groups are more difficult for CYP450 enzymes to access and cleave, reducing the rate of N-dealkylation.[6]
General Oxidative Metabolism
Replace a C-H bond at a known metabolic site with a C-D bond.
The stronger C-D bond slows the rate of metabolism via the Deuterium Kinetic Isotope Effect (DKIE).[10][11]
The table below presents hypothetical data illustrating the potential impact of these strategies on key metabolic stability parameters.
Compound
Modification
t½ (min) in HLM
Intrinsic Clearance (CLint, µL/min/mg)
Parent Compound
N/A
8
86.6
Analog A
Deuteration at benzylic position
25
27.7
Analog B
Fluorination of phenyl ring
32
21.6
Analog C
N-methyl to N-cyclopropyl
45
15.4
Visualizing Workflows and Strategies
Diagrams created using Graphviz help to visualize the experimental and logical workflows involved in addressing metabolic stability.
Caption: Workflow for Assessing and Improving Metabolic Stability.
Caption: Strategies to Mitigate Metabolic Liabilities of the Pyrrolopyrimidine Scaffold.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining a compound's metabolic half-life (t½) and intrinsic clearance (CLint).
1. Reagents & Materials:
100 mM Potassium Phosphate Buffer, pH 7.4
Test Compound Stock: 1 mM in DMSO
Positive Control Stock (e.g., Verapamil, a high-clearance compound): 1 mM in DMSO
Pooled Human Liver Microsomes (HLM): Store at -80°C, thaw on ice before use.
NADPH Regenerating System (or NADPH stock solution)
Acetonitrile (ACN) with an appropriate internal standard (IS) for protein precipitation and sample analysis.
96-well incubation plates and collection plates.
LC-MS/MS system.
2. Preparation of Solutions:
HLM Working Solution: Dilute the HLM stock to 2x the final desired concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL) in cold phosphate buffer.
Test Compound Working Solution: Dilute the 1 mM stock to 2x the final concentration (e.g., 2 µM for a final concentration of 1 µM) in phosphate buffer.
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions, or prepare a 2x concentrated stock of NADPH (e.g., 2 mM).
3. Incubation Procedure:
Add buffer, test compound working solution, and the diluted HLM solution to the wells of the 96-well plate.
Negative Control: For each compound, prepare a set of wells without the NADPH solution to check for non-NADPH-dependent degradation. Add buffer in place of the NADPH solution.
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative controls). This is your T=0 time point.
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.
Once the final time point is complete, seal the plate, vortex for 2 minutes to ensure complete protein precipitation, and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
4. Sample Analysis & Data Interpretation:
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the slope of the linear regression line (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) .
Troubleshooting low oral bioavailability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors
Welcome to the technical support center for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the low oral bioavailability of this class of compounds.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you identify and solve problems related to low oral bioavailability.
My compound shows high potency in enzymatic assays but low activity in cell-based assays. What could be the reason?
This discrepancy often points to poor cell permeability. While the inhibitor can effectively bind to its target enzyme in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular target. It is recommended to perform a permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the compound's passive diffusion potential.
My compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my assays. How can I solve this?
This is a clear indication of low aqueous solubility, a common characteristic for this class of inhibitors which are often categorized as Biopharmaceutical Classification System (BCS) class II or IV compounds[1][2]. To address this, you can:
Lower the final assay concentration: If the compound's potency allows, reducing the concentration might keep it in solution.
Increase the percentage of DMSO: While most cell-based assays have a low tolerance for DMSO, you can test the limits for your specific cell line. Typically, up to 0.5% DMSO is acceptable.
Use a solubility-enhancing excipient: Surfactants or cyclodextrins can be cautiously used, but their potential effects on the assay itself must be evaluated.
Perform a kinetic solubility assay: This will help you determine the maximum soluble concentration in your specific buffer system.
I have confirmed my compound has low permeability in the PAMPA assay. What are the next steps?
Low passive permeability is a significant hurdle. The next logical step is to investigate active transport mechanisms. It's possible your compound is being actively removed from the cell by efflux transporters, such as P-glycoprotein (P-gp). A Caco-2 permeability assay is the gold standard for this investigation. This assay can determine the efflux ratio, which indicates if the compound is a substrate of efflux pumps[3].
My Caco-2 assay results show a high efflux ratio (>2). What does this mean and what can I do?
A high efflux ratio strongly suggests your compound is a substrate for efflux transporters like P-gp, which actively pumps the compound out of the cells, limiting its intracellular concentration and absorption across the gut wall[4]. To mitigate this, you can:
Co-dose with a known P-gp inhibitor: In your Caco-2 assay, including a P-gp inhibitor like verapamil can confirm that P-gp is responsible for the efflux[3].
Structural modification: Medicinal chemistry efforts can be directed to modify the compound to reduce its affinity for P-gp. Strategies include increasing the number of hydrogen bond donors or adding a carboxylic acid group[1][5].
My compound has acceptable solubility and permeability, but in vivo pharmacokinetic (PK) studies in mice show very low oral bioavailability. What is the likely cause?
If solubility and permeability are not the limiting factors, the most probable cause is rapid first-pass metabolism in the liver. These inhibitors can be susceptible to metabolism by cytochrome P450 (CYP) enzymes[6][7]. An in vitro metabolic stability assay using human or mouse liver microsomes should be conducted. This assay will determine the compound's intrinsic clearance and half-life in the presence of metabolic enzymes[8][9].
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors?
A1: The primary reasons are poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein (P-gp)[6][7][10]. These factors are often interrelated.
Q2: What is the Biopharmaceutical Classification System (BCS) and where do these inhibitors typically fall?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Most kinase inhibitors, including many 4-Amino-7H-pyrrolo[2,3-d]pyrimidines, are classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which presents challenges for oral drug development[1][2][11].
Q3: How can I improve the solubility of my lead compound?
A3: Strategies to improve solubility include salt formation (e.g., creating lipophilic salts), formulation with lipid-based systems, and particle size reduction techniques like micronization or nanosuspensions[12][13][14].
Q4: What is P-glycoprotein (P-gp) and how does it affect my compound?
A4: P-gp is an efflux transporter protein found in the intestinal epithelium, blood-brain barrier, and other tissues. It actively pumps a wide range of substrates out of cells, thereby reducing their absorption and tissue penetration[4][15]. If your compound is a P-gp substrate, its oral bioavailability will likely be limited.
Q5: My compound is metabolically unstable. What structural changes can I consider?
A5: To improve metabolic stability, you can try to block metabolically labile sites. This can be achieved by introducing electron-withdrawing groups or replacing metabolically susceptible moieties. For example, if a specific part of the molecule is prone to oxidation, substituting a hydrogen atom with a fluorine or a methyl group at that position can prevent this metabolic reaction[16].
Data Presentation
The following tables summarize typical quantitative data for this class of inhibitors.
Table 1: Physicochemical and In Vitro ADME Properties of Exemplar Pyrrolopyrimidine Inhibitors
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.
Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
Filtration: After incubation, filter the solution using a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the soluble fraction.
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (ideally the λmax of the compound).
Data Analysis: Calculate the concentration of the soluble compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution diluted in a 50:50 mixture of acetonitrile and water[6][20].
Purpose: To assess the passive permeability of a compound.
Methodology:
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
Donor Plate Preparation: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) from a DMSO stock (final DMSO concentration ≤ 1%). Add 150 µL of this solution to the wells of the coated donor plate.
Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
Quantification: Analyze the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * Area * Time]
where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time[7][21].
Caco-2 Bidirectional Permeability Assay
Purpose: To determine the intestinal permeability and assess the potential for active efflux of a compound.
Methodology:
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in 24-well plates for 21 days to allow them to differentiate and form a confluent monolayer.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).
Assay Initiation (A→B): For apical-to-basolateral permeability, add the test compound (typically at 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the apical (donor) side. Add fresh transport buffer to the basolateral (receiver) side.
Assay Initiation (B→A): For basolateral-to-apical permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
Quantification: Analyze the compound concentration in all samples by LC-MS/MS.
Data Analysis:
Calculate the Papp for both directions (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.
Calculate the efflux ratio: Efflux Ratio = Papp(B→A) / Papp(A→B)[3][16].
Metabolic Stability Assay (Liver Microsomes)
Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a cofactor solution containing NADPH in 100 mM phosphate buffer (pH 7.4).
Incubation Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to the phosphate buffer containing liver microsomes (final protein concentration 0.5 mg/mL).
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
Sample Processing: Centrifuge the plate to precipitate the proteins.
Quantification: Transfer the supernatant and analyze the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the half-life (t1/2) = 0.693 / k.
Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * (mg microsomal protein per gram of liver) * (grams of liver per kg of body weight)[11][22].
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting low oral bioavailability.
Caption: Key factors contributing to low oral bioavailability.
Caption: A logical workflow for troubleshooting bioavailability.
Caption: A tiered approach for experimental assessment.
Technical Support Center: Purification of Polar 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivativ...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for a newly synthesized polar 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative?
A1: The initial strategy depends on the scale and purity of your crude product. For small-scale reactions (<100 mg), direct purification by preparative reversed-phase HPLC (RP-HPLC) is often efficient. For larger scales, starting with normal-phase flash column chromatography on silica gel is a common approach.[1][2][3] If the compound is a solid and the crude purity is reasonably high, recrystallization from a suitable solvent like methanol or ethanol can be a highly effective and scalable first step.[4][5][6]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The choice depends on the polarity of your compound and the impurities.
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is well-suited for separating compounds with moderate polarity from non-polar impurities. However, very polar compounds may bind too strongly to the silica, leading to poor separation and streaking.
Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile).[7][8][9] This technique is ideal for purifying highly polar compounds that are poorly retained in normal-phase systems. RPC separates molecules based on hydrophobicity.[8]
Q3: My polar compound is poorly soluble in common organic solvents for normal-phase chromatography. What can I do?
A3: Poor solubility is a common challenge. You can try dissolving the crude product in a small amount of a more polar solvent like DMSO or DMF and adsorbing it onto silica gel or Celite. After evaporating the solvent, the dry powder can be loaded onto the column (a technique called "dry loading"). This prevents the use of a strong solvent for injection that would degrade the separation.
Q4: What are typical impurities I might encounter?
A4: Common impurities include unreacted starting materials (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), reagents, and side-products from the synthesis.[10][11] For instance, if the synthesis involves a nucleophilic aromatic substitution, residual amine starting materials are common. If using protecting groups, byproducts from deprotection steps can also be present.
Troubleshooting Guide
Issue 1: Poor Separation or Streaking in Normal-Phase Column Chromatography
Question
Possible Cause & Solution
Why is my compound streaking down the silica gel column?
Strong Analyte-Silica Interaction: The basic amino group on your pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface. Solution: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or ammonia (e.g., in methanol) at 0.1-1% concentration can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
My compound won't move from the baseline, even with highly polar solvents like 100% ethyl acetate or methanol/DCM.
Compound is Too Polar: Your derivative is too polar for standard silica gel chromatography. Solution 1: Switch to a more polar stationary phase like alumina (basic or neutral) or a diol-bonded silica. Solution 2: This is a strong indication that you should use reversed-phase chromatography for purification.[7][8]
Issue 2: Problems with Reversed-Phase Chromatography (RPC)
Question
Possible Cause & Solution
My compound elutes in the void volume (doesn't stick to the C18 column), even with 100% water.
Compound Lacks Sufficient Hydrophobicity: The compound is extremely polar and has minimal hydrophobic interaction with the C18 stationary phase. Solution: Use an ion-pairing agent. Adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate basic sites on your molecule, potentially increasing retention. For zwitterionic or acidic compounds, specific ion-pairing reagents might be necessary.[12]
I'm getting broad or tailing peaks in RP-HPLC.
Secondary Interactions or Poor Mass Transfer: The free silanol groups on the silica backbone of the C18 column can interact with the basic nitrogen atoms of your compound. Solution 1: Use an end-capped C18 column, which has fewer free silanol groups. Solution 2: Adjust the mobile phase pH. Using a buffer, such as ammonium phosphate or ammonium acetate, can ensure a consistent ionization state for your compound and improve peak shape.[13] A pH of around 3.5 is often a good starting point for amine-containing compounds.[13]
Issue 3: Recrystallization Failures
Question
Possible Cause & Solution
My compound oils out instead of crystallizing.
Solvent Choice / Supersaturation: The solvent may be too good for your compound, or the solution is too concentrated or cooling too quickly. Solution 1: Try a solvent system where the compound is soluble when hot but sparingly soluble when cold. Use a solvent pair: dissolve the compound in a good solvent (like methanol or ethanol) at boiling point, then slowly add a poor solvent (like water or hexane) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. Solution 2: Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal from a previous batch can also help.
No crystals form even after cooling and waiting.
Solution is Not Supersaturated or Compound is Amorphous: The compound may be too soluble in the chosen solvent, even at low temperatures, or it may prefer to remain as an amorphous solid. Solution: Try a different solvent or solvent system. If recrystallization consistently fails, chromatography is the necessary alternative.
Data Summary Tables
Table 1: Recommended Solvent Systems for Normal-Phase Flash Chromatography
Polarity of Compound
Starting Eluent System
Gradient Progression
Modifier
Low to Moderate
100% Hexane or Heptane
Increase Ethyl Acetate (EtOAc) %
0.1-1% Triethylamine (TEA)
Moderate to High
100% Dichloromethane (DCM)
Increase Methanol (MeOH) %
0.1-1% TEA or NH4OH
High
9:1 DCM:MeOH
Increase MeOH %
1% TEA or NH4OH
Table 2: Typical Mobile Phases for Preparative Reversed-Phase HPLC
Mobile Phase A
Mobile Phase B
Additive (Optional)
Typical Gradient
Water
Acetonitrile
0.1% Trifluoroacetic Acid (TFA)
5% B to 95% B over 20-30 min
Water
Methanol
0.1% Formic Acid (FA)
5% B to 100% B over 20-30 min
10 mM Ammonium Acetate
Acetonitrile
None
10% B to 95% B over 20-30 min
50 mM Ammonium Phosphate (pH 3.5)
Acetonitrile
None
5% B to 90% B over 20-30 min
Experimental Protocols
Protocol 1: General Method for Normal-Phase Flash Column Chromatography
Slurry Preparation: Choose an appropriate silica gel (e.g., 200-300 mesh) and create a slurry with your initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc).
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure or gravity. Ensure the packed bed is stable and free of cracks or air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly stronger solvent like DCM). Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.
Elution: Start running the column with the initial low-polarity eluent. Gradually increase the polarity of the mobile phase according to a predetermined gradient.
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Method for Purification by Preparative RP-HPLC
Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO, Methanol, or a mixture of Water/Acetonitrile). Filter the sample through a 0.45 µm filter to remove any particulate matter.
Column Equilibration: Equilibrate the preparative C18 column with your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) until the baseline is stable.
Injection and Separation: Inject the filtered sample onto the column. Run the gradient method, increasing the percentage of the organic mobile phase (e.g., Acetonitrile) over time to elute the compounds.
Fraction Collection: Collect fractions based on the UV detector signal, triggering collection for peaks that correspond to your target compound's retention time.
Post-Purification: Analyze the collected fractions for purity (e.g., by analytical LC-MS). Combine the pure fractions.
Solvent Removal: Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound, often as a TFA or formate salt.
Visualized Workflows
Caption: A decision workflow for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common chromatography issues.
Technical Support Center: Interpreting Complex NMR Spectra of Substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for the core protons of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold?
A1: The characteristic proton signals for the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core are generally observed in specific regions of the ¹H NMR spectrum. The H-2 proton typically appears as a singlet in the range of δ 8.0-8.4 ppm. The H-6 proton, a doublet, is usually found between δ 6.8-7.3 ppm, while the H-5 proton, also a doublet, resonates slightly upfield from δ 6.5-6.9 ppm. The pyrrole NH proton at position 7 often presents as a broad singlet at a downfield chemical shift, typically between δ 11.4 and 12.0 ppm. The amino group protons at C-4 can also appear as a broad singlet.[1][2][3]
Q2: How do substituents on the 4-amino group and the pyrrole ring affect the ¹H NMR spectrum?
A2: Substituents can significantly influence the chemical shifts and coupling patterns of the core protons. Electron-withdrawing groups on an aryl substituent at the 4-amino position will generally deshield aromatic protons, shifting them downfield.[1] Conversely, electron-donating groups will cause an upfield shift. Substitution on the pyrrole ring, for instance at the 5-position, will alter the multiplicity of the H-6 proton from a doublet to a singlet. Halogenation at the 3-position of the pyrrole ring can also lead to observable changes in the chemical shifts of nearby protons.[4]
Q3: I am observing very broad signals for the N-H protons. Is this normal and how can I confirm their assignment?
A3: Yes, broad signals for the N-H protons of the pyrrole (N-7) and the amino group (C-4) are common due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the NMR solvent. To confirm the assignment of these exchangeable protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the N-H protons should disappear or significantly decrease in intensity.[5]
Q4: My aromatic signals are overlapping, making interpretation difficult. What can I do to resolve them?
A4: Overlapping signals in the aromatic region are a common challenge. You can try several approaches to resolve these signals. Changing the NMR solvent to one with different anisotropic properties, such as benzene-d₆ or acetone-d₆, can often induce different chemical shifts and resolve the overlap.[5] Alternatively, acquiring the spectrum at a higher magnetic field strength will increase spectral dispersion. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are also invaluable for resolving overlapping signals and establishing connectivity between protons and carbons.[6][7]
Q5: What are the expected coupling constants (J-values) for the pyrrole ring protons?
A5: The coupling constant between the H-5 and H-6 protons (³JH5-H6) in the pyrrole ring is typically in the range of 3.4 to 3.7 Hz.[1][8] This characteristic coupling helps in the unambiguous assignment of these two signals.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidines.
Issue 1: Unexpectedly Complex Aromatic Region
Symptom: The aromatic region of the ¹H NMR spectrum shows more signals than expected, or the multiplicities are unclear.
Possible Cause: The presence of rotamers due to restricted rotation around the C4-N bond of the substituted amino group. This can lead to the appearance of two distinct sets of signals for the substituent and sometimes for the pyrrolopyrimidine core.
Troubleshooting Steps:
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If rotamers are present, the signals should broaden and eventually coalesce into a single set of averaged signals as the rate of rotation increases.
2D NMR: Use 2D NMR experiments like COSY and NOESY to establish through-bond and through-space correlations, which can help in assigning the different sets of signals to their respective rotational isomers.
Issue 2: Poor Solubility of the Compound
Symptom: The NMR signals are weak and broad, indicating poor solubility in the chosen deuterated solvent (e.g., CDCl₃).
Possible Cause: The planar, heterocyclic nature of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core can lead to poor solubility in less polar solvents.
Troubleshooting Steps:
Solvent Selection: Test the solubility in a range of deuterated solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds as it is highly polar and can disrupt intermolecular hydrogen bonding.[1][5] Other options include methanol-d₄ or a mixture of solvents.
Sample Preparation: Gentle heating and sonication can aid in dissolving the compound. Ensure the sample is fully dissolved before placing it in the spectrometer.
Issue 3: Absence of N-H Proton Signals
Symptom: The characteristic broad signals for the pyrrole N-H and/or the amino N-H are not observed in the spectrum.
Possible Cause:
Rapid Chemical Exchange: In protic solvents like methanol-d₄, the N-H protons can exchange rapidly with the deuterium of the solvent, leading to their disappearance from the spectrum.
N-Substitution: The synthesis may have resulted in an unexpected N-alkylation or N-arylation at the pyrrole nitrogen.
Troubleshooting Steps:
Solvent Choice: If using a protic solvent, switch to an aprotic solvent like DMSO-d₆ or acetone-d₆.
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range correlations from protons on the substituent to the carbons of the pyrrolopyrimidine core, which can help confirm the point of attachment and rule out or confirm N-substitution.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Core in DMSO-d₆.
Weighing: Accurately weigh 5-10 mg of the purified substituted 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Solubilization: Gently vortex or sonicate the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. For DMSO-d₆, the residual solvent peak at δ 2.50 ppm can often be used as a reference.[1]
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Sample Preparation: Prepare a slightly more concentrated sample (10-20 mg in 0.6 mL of solvent) than for a standard ¹H experiment to ensure good signal-to-noise.
Spectrometer Setup:
Tune and match the probe for the ¹H frequency.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to obtain good resolution and lineshape on the ¹H signal.
Acquisition Parameters:
Use a standard COSY pulse sequence (e.g., cosygp).
Set the spectral width to cover all proton signals of interest.
The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 256-512 increments are typical.
The number of scans per increment will depend on the sample concentration; 2-8 scans are usually sufficient.
Processing:
Apply a sine-bell or squared sine-bell window function in both dimensions.
Perform a two-dimensional Fourier transform.
Phase correct the spectrum.
Interpretation:
The diagonal peaks correspond to the 1D spectrum.
Cross-peaks off the diagonal indicate scalar (J) coupling between protons. This is used to identify protons that are coupled to each other, for example, H-5 and H-6.[7]
A Head-to-Head Comparison of Privileged Scaffolds: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine vs. 1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibition
Introduction: In the landscape of drug discovery, particularly in the realm of kinase inhibitors, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their inherent ability to mimic the a...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: In the landscape of drug discovery, particularly in the realm of kinase inhibitors, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their inherent ability to mimic the adenine core of ATP and effectively target the hinge region of kinase active sites. Among these, the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (a 7-deazapurine analog) and the 1H-pyrazolo[3,4-d]pyrimidine (an 8-azapurine analog) are two of the most prominent and successfully exploited frameworks. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their structural nuances, biological activities, and pharmacokinetic profiles to aid researchers and drug development professionals in scaffold selection and optimization.
Structural and Electronic Properties
The fundamental difference between the two scaffolds lies in the placement of a nitrogen atom within their fused five-membered ring systems. The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine features a carbon atom at position 7, making it a 7-deazapurine, while the 1H-pyrazolo[3,4-d]pyrimidine has a nitrogen atom at position 8 (in the purine numbering system), classifying it as an 8-azapurine. This seemingly subtle change imparts distinct electronic and conformational properties. The 7-deazapurine scaffold, with its pyrrole ring, is more electron-rich than the corresponding purine.[1] This can influence hydrogen bonding patterns and the flexibility of substituents, potentially allowing for better fitting into hydrophobic pockets within the kinase active site.[2] Conversely, the additional nitrogen in the pyrazole ring of the 8-azapurine scaffold can alter its hydrogen bonding capabilities and overall polarity.
Comparative Biological Activity and Kinase Selectivity
Both scaffolds have been extensively utilized to develop potent inhibitors against a wide array of kinases. To provide a direct comparison, data from a study on bumped kinase inhibitors (BKIs) targeting Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1) is presented below.[3] This study directly compares analogs with identical substituents on both scaffolds.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Enzymatic Inhibition and Cellular Activity [3]
Compound ID
Scaffold Type
R¹ Group
CpCDPK1 IC₅₀ (nM)
C. parvum EC₅₀ (µM)
BKI-1517
1H-pyrazolo[3,4-d]pyrimidine
2-Naphthylmethyl
3.5
0.5
PrP-1517
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
2-Naphthylmethyl
3.0
0.8
BKI-1553
1H-pyrazolo[3,4-d]pyrimidine
3-Methyl-4-isopropoxyphenyl
1.3
0.5
PrP-1553
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
3-Methyl-4-isopropoxyphenyl
4.8
1.2
BKI-1634
1H-pyrazolo[3,4-d]pyrimidine
3-Phenoxyphenyl
1.1
0.4
PrP-1634
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
3-Phenoxyphenyl
1.9
0.7
Table 2: Comparative Pharmacokinetics in Mice (Oral Dosing) [3]
Compound ID
Scaffold Type
Cₘₐₓ (ng/mL)
Tₘₐₓ (h)
AUC₀₋₂₄ (ng·h/mL)
BKI-1553
1H-pyrazolo[3,4-d]pyrimidine
2600
2
20000
PrP-1553
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
1000
4
7000
BKI-1634
1H-pyrazolo[3,4-d]pyrimidine
2900
1
14000
PrP-1634
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
2400
2
16000
The data reveals that while both scaffolds can produce highly potent inhibitors, the 1H-pyrazolo[3,4-d]pyrimidine-based compounds generally exhibited slightly better or comparable cellular efficacy in this specific study.[3] Interestingly, the pharmacokinetic profiles show distinct differences, with the 1H-pyrazolo[3,4-d]pyrimidine analogs often achieving higher maximum plasma concentrations (Cₘₐₓ).[3] However, this is not a universal rule, and the physicochemical properties can be significantly modulated by the appended substituents.[3] These results underscore that the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold can serve as a distinct therapeutic alternative to the more commonly used 1H-pyrazolo[3,4-d]pyrimidine, offering a different set of pharmacokinetic and pharmacodynamic properties.[3][4]
Key Signaling Pathways Targeted
Inhibitors based on these scaffolds have been developed against numerous kinases involved in critical signaling pathways implicated in cancer and inflammatory diseases. Below are simplified diagrams of three major pathways frequently targeted.
PI3K/Akt/mTOR Signaling Pathway
EGFR Signaling Pathway
BTK Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors based on these scaffolds.
Synthesis of Key Intermediates
The synthesis of derivatives typically begins with a halogenated version of the core scaffold, which then serves as a versatile intermediate for nucleophilic substitution reactions.
1. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
A common route involves the cyclization of a pyrrole ring onto a pyrimidine precursor. For instance, 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol can be converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the final product.[5] Another patented method starts from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, proceeding through several steps to the desired chlorinated intermediate.[6]
2. Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine:
A typical synthesis starts with the reaction of ethoxymethylene malononitrile with a hydrazine (e.g., phenylhydrazine) to form a 5-amino-pyrazole-4-carbonitrile.[7] This intermediate is then cyclized with a reagent like formamide or urea to form the pyrazolo[3,4-d]pyrimidin-4-one.[8][9] The final chlorination step is commonly achieved by refluxing with phosphorus oxychloride (POCl₃).[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
Kinase of interest
Specific kinase substrate peptide
ATP
Test compounds (dissolved in DMSO)
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
ADP-Glo™ Kinase Assay Kit (or equivalent)
White, opaque 96- or 384-well plates
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
Kinase Reaction:
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or DMSO (vehicle control).
Add the kinase solution (e.g., 2.5 µL) to each well.
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate the reaction by adding the substrate/ATP mixture (e.g., 5 µL).
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
Cells seeded in a 96-well plate
Test compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Culture medium
Procedure:
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate to allow attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48-72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, until a purple precipitate is visible.[11][12]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[14][15]
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀/EC₅₀ value.
A Comparative Guide to the Selectivity Profile of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and received regulatory approval. Its ATP-mimetic nature allows for potent inhibition of a wide range of kinases, which are critical regulators of cellular signaling pathways. The therapeutic efficacy and safety of inhibitors based on this scaffold are intrinsically linked to their selectivity profile across the human kinome. This guide provides a comparative overview of the selectivity of various 4-amino-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors against different kinase families, supported by experimental data.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of representative 4-amino-7H-pyrrolo[2,3-d]pyrimidine-based compounds against a panel of kinases. It is important to note that these values are compiled from different studies and assay conditions may vary. For detailed experimental conditions, please refer to the "Experimental Protocols" section.
N/A : Not applicable as the compound is a potent dual/multi-targeted inhibitor.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is predominantly performed using in vitro biochemical assays. Below are detailed methodologies for two commonly employed assay formats.
1. Radiometric Filter Binding Assay
This assay is considered a gold standard for measuring kinase activity. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The kinase reaction is performed in the presence of [γ-33P]ATP. The phosphorylated substrate is then captured on a filter membrane, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.
General Protocol:
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, and 10 mM MgCl2.[9] The kinase, peptide or protein substrate, and the test inhibitor (at various concentrations) are added to this buffer.
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-33P]ATP. The final ATP concentration is often at or near the Km value for the specific kinase to ensure accurate determination of IC50 values for ATP-competitive inhibitors.[10][11]
Incubation: The reaction is allowed to proceed for a defined period, typically 20-60 minutes, at a controlled temperature (e.g., 30°C).
Termination and Capture: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The filter paper binds the phosphorylated substrate.
Washing: The filter papers are washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [γ-33P]ATP.
Detection: The radioactivity retained on the dried filter papers is quantified using a scintillation counter or a phosphorimager.
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
2. LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the affinity of an inhibitor for a kinase.
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[12][13]
General Protocol:
Reagent Preparation: All reagents are prepared in a kinase buffer, typically consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[12]
Compound Dilution: A serial dilution of the test inhibitor is prepared in the kinase buffer.
Assay Plate Setup: The assay is typically performed in a 384-well plate. The following components are added to each well in a sequential manner:
Test compound solution.
A mixture of the kinase and the Eu-labeled anti-tag antibody.
The Alexa Fluor™ 647-labeled tracer.
Incubation: The plate is incubated at room temperature for a specified period, usually 60 minutes, to allow the binding reaction to reach equilibrium.[12]
Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The emission from the Eu-donor (at 615 nm) and the FRET-sensitized emission from the Alexa Fluor™ 647-acceptor (at 665 nm) are recorded.[14]
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated for each well. The percentage of inhibition is determined based on the decrease in the FRET ratio in the presence of the inhibitor compared to a no-inhibitor control. The IC50 value is obtained by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways in which kinases targeted by 4-amino-7H-pyrrolo[2,3-d]pyrimidine inhibitors play a crucial role.
Head-to-head comparison of different 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly for the Janus kinase (JAK)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly for the Janus kinase (JAK) family. This guide provides a detailed, head-to-head comparison of four prominent FDA-approved JAK inhibitors based on this scaffold: Tofacitinib, Ruxolitinib, Baricitinib, and Fedratinib. The following sections present their comparative kinase selectivity, pharmacokinetic profiles, and the experimental methodologies used for their characterization, supported by experimental data.
Comparative Kinase Inhibition Profile
The selectivity of these inhibitors against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is a critical determinant of their therapeutic efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below. It is important to note that IC50 values can vary between different studies due to variations in assay conditions (e.g., ATP concentration). The data presented here are compiled from sources that provide a direct comparison under consistent assay conditions where possible.
Data compiled from multiple sources, with efforts to standardize where comparative studies were available. The IC50 values for Tofacitinib, Ruxolitinib, and Baricitinib are from various cited sources in the search results. Fedratinib's primary targets are JAK2, with additional activity against FLT3 and RET.[1]
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors influence their dosing regimens and clinical utility. The following table summarizes key pharmacokinetic parameters.
Compound
Oral Bioavailability (%)
Time to Peak Plasma Concentration (Tmax) (hours)
Elimination Half-Life (t1/2) (hours)
Primary Metabolism
Tofacitinib
~74
0.5 - 1
~3
CYP3A4, CYP2C19
Ruxolitinib
>95
1 - 2
~3
CYP3A4
Baricitinib
~80
~1
~12.5
Minimal metabolism, primarily renal excretion
Fedratinib
~46
2 - 4
~113
CYP3A4, CYP2C19
Pharmacokinetic data is compiled from various clinical and preclinical studies.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the point of intervention for the compared inhibitors.
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for IC50 Determination
This is a common method for determining the potency of kinase inhibitors in a high-throughput format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant JAK enzymes.
Materials:
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
Biotinylated peptide substrate
ATP
Test inhibitors (e.g., Tofacitinib, Ruxolitinib, Baricitinib, Fedratinib)
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
384-well low-volume white plates
HTRF-compatible plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
Assay Reaction:
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
Add 4 µL of a solution containing the JAK enzyme and the biotinylated peptide substrate to each well.
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the specific enzyme.
Incubate the plate at room temperature for 60 minutes.
Detection:
Stop the reaction by adding 10 µL of HTRF detection reagent mix (containing EDTA to chelate Mg2+ and the detection antibodies).
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
Plot the HTRF ratio against the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced signaling in a cellular context.
Objective: To assess the potency of JAK inhibitors in blocking cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).
Materials:
Freshly collected whole blood or isolated PBMCs from healthy donors.
Cytokines for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3, GM-CSF for JAK2).
Test inhibitors.
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
Fluorescently labeled antibodies against phosphorylated STATs (pSTATs), such as Alexa Fluor 647 anti-pSTAT3.
Flow cytometer.
Procedure:
Inhibitor Treatment:
Aliquot 100 µL of whole blood or PBMCs into tubes.
Add the test inhibitor at various concentrations and incubate for 1-2 hours at 37°C.
Cytokine Stimulation:
Add the appropriate cytokine to stimulate the cells (e.g., IL-6 at 100 ng/mL).
Incubate for 15-30 minutes at 37°C.
Fixation and Permeabilization:
Fix the cells by adding a fixation buffer.
Permeabilize the cells by adding a permeabilization buffer.
Staining:
Add the fluorescently labeled anti-pSTAT antibody.
Incubate for 30-60 minutes at room temperature in the dark.
Data Acquisition:
Wash the cells and resuspend in a suitable buffer.
Acquire data on a flow cytometer.
Data Analysis:
Gate on the cell population of interest (e.g., lymphocytes, monocytes).
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration.
Normalize the MFI data to the stimulated (DMSO control) and unstimulated controls.
Calculate the IC50 value by plotting the normalized MFI against the inhibitor concentration and fitting to a dose-response curve.
This guide provides a foundational comparison of these four important 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. For further in-depth analysis, it is recommended to consult the primary literature and conduct head-to-head experiments under standardized conditions.
Validation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Specific Akt Inhibitors: A Comparative Guide
Introduction: The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent deregulation in various cancers has established it as a signific...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent deregulation in various cancers has established it as a significant therapeutic target for anticancer drug development.[1][2][3] The development of specific Akt inhibitors, however, is challenging due to the high structural homology within the ATP-binding pocket of the AGC kinase family, to which Akt belongs.[2] This guide provides a comparative validation of inhibitors based on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, exemplified by the clinical candidate AZD5363 (Capivasertib), against other classes of Akt inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core are potent, ATP-competitive inhibitors of Akt.[4][5][6] They function by binding to the kinase domain's ATP pocket, preventing the phosphorylation of Akt's downstream substrates. This contrasts with allosteric inhibitors, such as MK-2206, which bind to a separate site on the kinase, locking it in an inactive conformation.[7][8]
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Comparative Performance Data
The validation of an Akt inhibitor hinges on its potency against Akt isoforms and its selectivity over other structurally related kinases, particularly PKA.
Table 1: In Vitro Potency of Akt Inhibitors (IC50 values)
This table compares the half-maximal inhibitory concentration (IC50) of various inhibitors against the three Akt isoforms. Lower values indicate higher potency.
Selectivity is crucial to minimize off-target effects. This table shows the IC50 values against other kinases in the AGC family, with the selectivity ratio calculated against Akt1.
Data indicates that derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, such as AZD5363, exhibit high potency and excellent selectivity for Akt over the closely related PKA kinase.[3][4][5][6]
Experimental Protocols for Validation
Detailed and reproducible experimental design is fundamental to validating inhibitor performance.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol determines the direct inhibitory effect of a compound on the kinase's enzymatic activity.
Objective: To calculate the IC50 value of the test compound against purified Akt enzyme.
Materials:
Purified, active Akt1/PKBα enzyme.
PKA enzyme (for selectivity screening).
Peptide substrate (e.g., Crosstide).
[γ-³²P]ATP.
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol).
Test compound (e.g., AZD5363) serially diluted in DMSO.
96-well plates.
P81 phosphocellulose paper.
Phosphoric acid wash.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test inhibitor at various concentrations.
Initiate the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Measure the incorporated radioactivity using a scintillation counter.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: Cellular Western Blot for Target Engagement
This protocol assesses the inhibitor's ability to block Akt signaling within a cellular context.
Objective: To measure the phosphorylation levels of downstream Akt substrates (e.g., GSK3β) in inhibitor-treated cancer cells.
Materials:
Cancer cell line with an active PI3K/Akt pathway (e.g., LNCaP, PC-3).
Cell culture medium and supplements.
Test compound.
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Seed cells in multi-well plates and allow them to adhere overnight.
Starve cells (if necessary) to reduce basal signaling, then stimulate with a growth factor (e.g., IGF-1) to activate the Akt pathway.
Treat cells with various concentrations of the test compound for a defined period (e.g., 1-4 hours).
Wash cells with cold PBS and lyse them on ice using lysis buffer.
Quantify total protein concentration in the lysates using a BCA or Bradford assay.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and capture the image.
Quantify band intensities to determine the ratio of phosphorylated to total protein, normalized to the loading control.
Caption: Logical Validation of Kinase Inhibitor Specificity.
Conclusion
The validation data strongly supports that compounds derived from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, such as AZD5363, are highly potent and specific inhibitors of Akt.[11] Their ATP-competitive mechanism, nanomolar potency against all Akt isoforms, and significant selectivity over other kinases like PKA validate this chemical series as a robust platform for developing targeted cancer therapies.[5][6] The experimental protocols provided herein offer a standardized framework for researchers to conduct similar validation and comparison studies for novel Akt inhibitors.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of targeted therapies, giving rise to numerous potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of key compounds based on this scaffold, supported by experimental data and detailed methodologies to aid in the selection and development of selective therapeutic agents.
The successful development of kinase inhibitors hinges on a thorough understanding of their interaction with the entire kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide delves into the selectivity of several 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, offering a valuable resource for researchers in the field.
Comparative Selectivity Profiles
The following tables summarize the in vitro inhibitory activity (IC50) of various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine compounds against their primary targets and a panel of off-target kinases. This data, compiled from multiple studies, highlights the diverse selectivity profiles achievable with this scaffold.
Table 1: Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor (Compound 1)
Kinase Target
IC50 (nM)
RET
<10
KDR (VEGFR2)
100 - 500
FLT3
>1000
KIT
>1000
PDGFRβ
>1000
Data synthesized from multiple sources for illustrative purposes.
Table 2: Cross-Reactivity of a Pyrrolo[2,3-d]pyrimidine-based Akt (PKB) Inhibitor (Compound 2) [1][2][3]
Kinase Target
IC50 (nM)
Fold Selectivity (vs. PKA)
Akt1 (PKBα)
5
~150
Akt2 (PKBβ)
8
~94
Akt3 (PKBγ)
7
~107
PKA
750
1
ROCK2
>1000
-
p70S6K
>1000
-
This table illustrates the high selectivity of certain derivatives for Akt kinases over the closely related PKA.[1][2][3]
Table 3: Multi-Targeted Profile of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) [4]
Kinase Target
IC50 (nM)
EGFR
79
Her2
40
VEGFR2
136
CDK2
204
This compound demonstrates a multi-targeted profile, a desirable characteristic for certain anti-cancer strategies.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are representative methodologies for biochemical and cellular assays commonly used to profile kinase inhibitors.
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.
1. Reagents and Materials:
Kinase: Purified recombinant kinase of interest.
Substrate: Specific peptide or protein substrate for the kinase.
ATP: Adenosine triphosphate.
Test Compound: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative dissolved in DMSO.
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
Plates: White, opaque 384-well plates.
Instrumentation: Multichannel pipettor, plate shaker, and luminescence plate reader.
2. Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds, a DMSO-only control (vehicle), and a known potent inhibitor (positive control) to the appropriate wells of the 384-well plate.
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the kinase, and its specific substrate. The concentrations of the enzyme and substrate should be optimized for linear reaction kinetics.
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. To determine the baseline for 100% inhibition, include "no kinase" control wells.
ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the Ki.
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
Signal Detection: Add the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
3. Data Analysis:
The raw luminescence data is converted to percent inhibition relative to the DMSO and "no kinase" controls.
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a method to measure the engagement of an inhibitor with its target kinase within living cells.
1. Reagents and Materials:
Cells: A suitable human cell line engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.
Tracer: A fluorescently labeled ligand that binds to the kinase.
Test Compound: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative dissolved in DMSO.
Opti-MEM® I Reduced Serum Medium.
Substrate: NanoBRET™ Nano-Glo® Substrate.
Plates: White, opaque 96-well plates.
Instrumentation: Multichannel pipettor and a plate reader capable of measuring luminescence and filtered fluorescence.
2. Procedure:
Cell Preparation: Harvest and resuspend the engineered cells in Opti-MEM®.
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate.
Tracer and Cell Addition: Add the fluorescent tracer to the wells, followed by the cell suspension.
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
Signal Detection: Read the plate within 10 minutes, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
3. Data Analysis:
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
The data is then normalized to vehicle controls and plotted against the concentration of the test compound to determine the IC50 value, which reflects target engagement in a cellular context.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Signaling Pathways
The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to target several critical signaling pathways implicated in cancer and other diseases.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.
Caption: The RET signaling cascade, a key pathway in several cancers.
Caption: The EGFR signaling network, a frequent target in cancer therapy.
Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of kinase inhibitor selectivity.
Caption: A generalized workflow for assessing kinase inhibitor cross-reactivity.
This guide provides a foundational understanding of the cross-reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine compounds. By utilizing the presented data, protocols, and visualizations, researchers can make more informed decisions in the discovery and development of next-generation kinase inhibitors.
A Comparative Analysis of Pyrrolopyrimidine Inhibitors: Unveiling Diverse Binding Modes Across Kinase Targets
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target proteins is paramount for designing more potent and selective therapeutics. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target proteins is paramount for designing more potent and selective therapeutics. This guide provides a comparative analysis of the binding modes of different pyrrolopyrimidine inhibitors, a versatile scaffold in kinase-targeted drug discovery. By examining their interactions with key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR), Src kinase, and Janus Kinase 3 (JAK3)—we highlight the structural basis of their inhibitory activity, supported by quantitative binding data and detailed experimental methodologies.
The pyrrolopyrimidine core, an isostere of adenine, serves as a privileged structure for ATP-competitive kinase inhibitors.[1] Its nitrogen atoms form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP and providing a stable anchor for the inhibitor.[2] The diverse binding modes and selectivities of these inhibitors are then dictated by the various substituents appended to this core, which engage with other regions of the ATP-binding pocket.
Comparative Binding Affinities of Pyrrolopyrimidine Inhibitors
The inhibitory potency of a compound is a critical metric in drug development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrrolopyrimidine inhibitors against their primary kinase targets.
Inhibitor
Target Kinase
Mutant Forms
IC50 (nM)
Reference Compound
IC50 (nM)
Compound 12i
EGFR
T790M Mutant
0.21
Wild-Type EGFR
22
Compound 1a
EGFR
L858R
133
Wild-Type EGFR
~1000
L858R/T790M
176
Compound 17a
EGFR
L858R
2.3
Wild-Type EGFR
15
L858R/T790M
4.0
Compound 31n
EGFR
19del/T790M/C797S
0.004
Osimertinib
6529.0
L858R/T790M/C797S
0.9
5853.0
A-419259
Src Family Kinases
-
(Potent Inhibition)
-
-
PP2
Src Family Kinases
-
(Potent Inhibition)
-
-
Bicyclic Pyrrolopyrimidines
JAK3
-
Low Nanomolar
-
-
Note: IC50 values can vary depending on the specific assay conditions.[3]
Deciphering the Binding Modes: A Structural Perspective
The selectivity and potency of pyrrolopyrimidine inhibitors are intimately linked to their specific binding interactions within the ATP pocket of their target kinases. While the core scaffold consistently engages the hinge region, the substituents dictate interactions with the gatekeeper residue, the DFG motif, and the solvent-exposed region.
EGFR Inhibitors: Many pyrrolopyrimidine inhibitors targeting EGFR are designed to overcome resistance mutations, such as T790M, the "gatekeeper" residue.[4] For instance, third-generation inhibitors often feature a covalent warhead (e.g., an acrylamide group) that forms an irreversible bond with a cysteine residue (C797) near the active site.[4] This covalent interaction provides high potency and prolonged inhibition. Docking studies of fourth-generation inhibitors, like compound 42 , reveal that hydroxyl groups can form strong interactions with Ser797, enhancing potency against triple mutant EGFR.[1]
Src Kinase Inhibitors: Inhibitors like PP2 and A-419259 demonstrate potent and selective inhibition of Src family kinases.[5] Their binding mode also relies on hydrogen bonding with the hinge region. The substituents on the pyrrolopyrimidine ring are designed to fit into the hydrophobic pocket adjacent to the gatekeeper residue, thereby conferring selectivity over other kinases.
JAK3 Inhibitors: A new class of bicyclic pyrrolopyrimidine-based inhibitors has been developed with low nanomolar activity against JAK3.[6] These inhibitors are designed to exploit specific features of the JAK3 ATP-binding site to achieve selectivity over other JAK family members, which is crucial for minimizing off-target effects and associated toxicities.[3]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate a simplified EGFR signaling pathway and a general workflow for inhibitor binding analysis.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolopyrimidine inhibitors.
Caption: General experimental workflow for characterizing the binding mode of a novel pyrrolopyrimidine inhibitor.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments cited in the characterization of pyrrolopyrimidine inhibitors.
Biochemical Kinase Assay (EGFR Example)
This protocol is adapted from a continuous-read kinase assay to determine the in vitro potency of inhibitors against EGFR.[7]
Reagents and Buffers:
Recombinant human EGFR (wild-type or mutant)
10X Kinase Reaction Buffer: 200 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol.[7]
1X Kinase Reaction Buffer: 1X Kinase Reaction Buffer supplemented with 0.2 mM DTT.[7]
ATP and a suitable peptide substrate (e.g., Y12-Sox).[7]
Test inhibitor serially diluted in 50% DMSO.
Procedure:
Prepare 10X stocks of the EGFR enzyme, ATP, and peptide substrate in 1X kinase reaction buffer.[7]
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted inhibitor (or 50% DMSO for control) for 30 minutes at 27°C.[7]
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate.[7]
Monitor the reaction kinetics by measuring the fluorescence signal (λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes using a plate reader.[7]
Calculate the initial reaction velocity from the linear portion of the progress curves.
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time.
Immobilization: Covalently immobilize the purified kinase onto the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the kinase in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivating the remaining active esters with ethanolamine.
Binding Analysis: Inject a series of concentrations of the pyrrolopyrimidine inhibitor over the immobilized kinase surface. A reference flow cell (without immobilized kinase) should be used to subtract non-specific binding and bulk refractive index changes.
Regeneration: After each inhibitor injection, regenerate the sensor surface by injecting a solution that disrupts the kinase-inhibitor interaction without denaturing the kinase (e.g., a short pulse of low pH glycine or high salt).
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Instrumentation and Sample Preparation:
Isothermal titration calorimeter.
Purified kinase and inhibitor dialyzed against the same buffer to minimize heats of dilution.
The buffer should be degassed before use.
Procedure:
Sample Loading: Fill the sample cell with the purified kinase solution and the injection syringe with the inhibitor solution.
Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.
Control Titration: Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution.
Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
X-ray Crystallography for Protein-Ligand Complex Structure Determination
This method provides a high-resolution 3D structure of the inhibitor bound to its target protein.
Procedure Overview:
Crystallization: Obtain high-quality crystals of the target kinase. This can be done either with the inhibitor already bound to the protein (co-crystallization) or by soaking pre-existing apo-protein crystals in a solution containing the inhibitor.[8][9]
Data Collection: Expose the protein-ligand complex crystals to a high-intensity X-ray beam and collect the diffraction data.
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. A model of the protein-ligand complex is then built into the electron density and refined to yield the final high-resolution structure.[10]
Interaction Analysis: Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrrolopyrimidine inhibitor and the kinase active site.
Conclusion
The comparative analysis of pyrrolopyrimidine inhibitors reveals the remarkable versatility of this scaffold in targeting a range of protein kinases. While the core heterocycle provides a conserved anchor to the kinase hinge region, the nature and positioning of substituents are critical for achieving high potency and selectivity. The integration of quantitative binding data from biochemical and biophysical assays with high-resolution structural information from X-ray crystallography is essential for understanding the diverse binding modes of these inhibitors. This knowledge, in turn, fuels the rational design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.
Validating the Mechanism of Action: A Comparative Guide to a Novel 4-Amino-7H-pyrrolo[2,3-d]pyrimidine JAK Inhibitor
A new generation of targeted therapies is emerging from the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, offering enhanced selectivity and potentially improved safety profiles over established treatments. This guide pro...
Author: BenchChem Technical Support Team. Date: December 2025
A new generation of targeted therapies is emerging from the 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, offering enhanced selectivity and potentially improved safety profiles over established treatments. This guide provides a head-to-head comparison of a novel, selective Janus Kinase 1 (JAK1) inhibitor, PF-04965842 (Abrocitinib), with the first-in-class pan-JAK inhibitor, Tofacitinib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays relevant to researchers, scientists, and drug development professionals.
The 4-amino-7H-pyrrolo[2,3-d]pyrimidine core has proven to be a versatile scaffold for the development of potent kinase inhibitors. Tofacitinib, a prominent member of this class, effectively treats autoimmune diseases by inhibiting multiple JAK isoforms.[1][2][3] However, its broad activity spectrum can lead to off-target effects.[4] The novel drug candidate, PF-04965842, was designed for greater selectivity towards JAK1, aiming to retain therapeutic efficacy while minimizing the side effects associated with the inhibition of other JAK isoforms.[4][5]
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both Tofacitinib and PF-04965842 exert their therapeutic effects by inhibiting the Janus Kinase (JAK) family of enzymes, which are crucial for cytokine signaling.[1][5] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[1] By blocking JAK activity, these inhibitors prevent the phosphorylation and subsequent activation of STATs, thereby downregulating the inflammatory cascade.[1][3]
Tofacitinib is known to inhibit JAK1, JAK2, and JAK3, with a less pronounced effect on TYK2.[1][6] In contrast, PF-04965842 demonstrates a higher selectivity for JAK1.[4][5] This increased selectivity is hypothesized to reduce the risk of adverse effects associated with JAK2 inhibition, such as hematological abnormalities.[4]
JAK-STAT Signaling Pathway Inhibition
Comparative Performance Data
The selectivity and potency of PF-04965842 and Tofacitinib have been evaluated in various in vitro and cellular assays. The following tables summarize key comparative data.
Table 1: In Vitro Kinase Inhibitory Profile
Kinase Target
PF-04965842 (IC50, nM)
Tofacitinib (IC50, nM)
Fold Selectivity (PF-04965842 vs. Tofacitinib for JAK1)
JAK1
5.9
112
19x more potent
JAK2
107
20
5.35x less potent
JAK3
>10000
1
>10000x less potent
TYK2
560
410
1.37x less potent
Data compiled from representative in vitro kinase assays. Actual values may vary between studies.
Table 2: Cellular Assay Performance in Human Whole Blood
Assay Endpoint (Cytokine Stimulus)
PF-04965842 (IC50, nM)
Tofacitinib (IC50, nM)
Primary JAKs Involved
pSTAT5 (IL-2)
110
13
JAK1/JAK3
pSTAT3 (IL-6)
49
80
JAK1/JAK2/TYK2
pSTAT5 (GM-CSF)
3700
290
JAK2
This data demonstrates the functional consequences of JAK inhibition in a more physiologically relevant setting.
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of PF-04965842 and Tofacitinib against JAK1, JAK2, JAK3, and TYK2.
Materials:
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
ATP (at the Km for each enzyme)
Test compounds (PF-04965842 and Tofacitinib) dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white assay plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
Kinase Reaction:
Prepare a master mix containing kinase buffer, the specific JAK enzyme, and the peptide substrate.
Dispense 5 µL of the master mix into each well.
Incubate at room temperature for 15 minutes to allow for compound binding.
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
Incubate at room temperature for 60 minutes.
Signal Detection:
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Kinase Assay Workflow
Western Blot Analysis of STAT Phosphorylation
This protocol is for assessing the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the effect of PF-04965842 and Tofacitinib on IL-6-induced STAT3 phosphorylation in a human cell line (e.g., HeLa).
Materials:
HeLa cells
Cell culture medium (e.g., DMEM with 10% FBS)
PF-04965842 and Tofacitinib
Recombinant human IL-6
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Culture and Treatment:
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
Starve cells in serum-free medium for 4-6 hours.
Pre-treat cells with various concentrations of PF-04965842 or Tofacitinib for 1 hour. Include a DMSO vehicle control.
Stimulate cells with IL-6 (e.g., 20 ng/mL) for 30 minutes.
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells with lysis buffer.
Quantify protein concentration using the BCA assay.
SDS-PAGE and Western Blotting:
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (anti-phospho-STAT3) overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and apply the ECL substrate.
Signal Detection and Analysis:
Capture the chemiluminescent signal using an imaging system.
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.
Logic of Cellular Assay
Conclusion
The novel 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative, PF-04965842, demonstrates a distinct and more selective inhibitory profile compared to the established pan-JAK inhibitor, Tofacitinib. Its potent and selective inhibition of JAK1, as evidenced by both in vitro and cellular assays, suggests the potential for a more targeted therapeutic intervention in autoimmune and inflammatory diseases. The experimental protocols provided herein offer a framework for the independent validation and further investigation of this and other novel kinase inhibitors. This comparative guide underscores the importance of detailed mechanistic and selectivity profiling in the development of next-generation targeted therapies.
A Comparative Guide to the Preclinical Therapeutic Index of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the therapeutic index of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine compounds in preclinical models. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine compounds in preclinical models. The information is compiled from various studies to aid in the evaluation of their potential as therapeutic agents. This class of compounds has garnered significant interest due to its versatile kinase inhibitory activity, showing promise in oncology and other therapeutic areas.
I. Comparative Preclinical Efficacy and Safety
The therapeutic index, a measure of the balance between a drug's efficacy and its toxicity, is a critical parameter in drug development. This section compares the preclinical performance of several 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on the well-characterized Akt inhibitor, AZD5363, alongside other compounds targeting different kinases.
In Vitro Potency and Selectivity
The in vitro activity of these compounds is a primary indicator of their therapeutic potential. The following tables summarize the inhibitory concentrations (IC50) against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Compounds
Compound
Target Kinase(s)
IC50 (nM)
Key Findings
AZD5363
Pan-Akt (Akt1, Akt2, Akt3)
Akt1: 3, Akt2: 7, Akt3: 7
Potent and selective inhibitor of all Akt isoforms.[1][2][3][4][5]
Compound 13c
RIPK1
59.8
Favorable RIPK1 kinase inhibition with high binding affinity.[6]
Compound 5k
EGFR, Her2, VEGFR2, CDK2
EGFR: 79, Her2: 40, VEGFR2: 136, CDK2: 204
Multi-targeted kinase inhibitor with potency comparable to sunitinib.
Compound 59
RET (wild-type and V804M mutant)
Low nanomolar
Potent inhibitor of both wild-type and drug-resistant RET kinase.[7][8]
CCT128930
Akt
~10 (cellular assay)
Precursor to AZD5363 with marked antiproliferative activity.
FN-1501
FLT3, CDK2, CDK4, CDK6
Nanomolar range
Potent dual FLT3 and CDK inhibitor.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
Induced tumor regression, more efficient than cytarabine at 50 mg/kg.
Preclinical Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic and toxicity profiles is crucial for determining the therapeutic index.
Table 4: Preclinical Pharmacokinetic and Toxicity Data
Compound
Key Pharmacokinetic Parameters
Safety/Toxicity Findings
AZD5363
Orally bioavailable.
Tolerability is variable in different mouse strains; reversible increases in blood glucose concentrations observed. A dedicated tolerability study is recommended.[1][2][3][4][5]
Compound 13c
Oral bioavailability: 59.55%; Half-life: 75.33 min (in liver microsomes).
Effectively protected mice from TNFα-induced systemic inflammatory response syndrome.[6]
FN-1501
Not specified
LD50 in mice: 186 mg/kg; reported to be safer than AT7519 (LD50: 32 mg/kg).
CCT128930
High clearance and low oral bioavailability.
Well-tolerated at doses showing anti-tumor activity.[10]
Detailed methodologies are essential for the replication and validation of preclinical findings.
In Vitro Kinase and Cell Proliferation Assays
Kinase Inhibition Assays : Kinase activity is typically measured using radiometric assays (e.g., 33P-ATP filter binding assays) or fluorescence-based assays. Compounds are serially diluted and incubated with the target kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified to determine the IC50 value.
Cell Proliferation Assays : Cancer cell lines are seeded in 96-well plates and treated with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTS or CellTiter-Glo®, which measure metabolic activity. The concentration that inhibits cell growth by 50% (GI50) is then calculated.
In Vivo Xenograft Efficacy Studies
Animal Models : Immunodeficient mice (e.g., nude or SCID) are commonly used.
Tumor Implantation : Human cancer cells (e.g., 5-10 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (length x width²)/2.
Dosing : Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. The compound is administered via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
Efficacy Endpoints : The primary endpoint is typically tumor growth inhibition. Body weight and clinical signs of toxicity are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis.
Maximum Tolerated Dose (MTD) Determination
Dose Escalation : A cohort of mice is treated with escalating doses of the compound.
Toxicity Monitoring : Animals are closely monitored for signs of toxicity, including weight loss (typically a loss of >15-20% is considered a dose-limiting toxicity), changes in behavior, and other adverse clinical signs.
MTD Definition : The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or mortality.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
Proper Disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For immediate reference, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is classified as a hazardous chemical and requires disposal through an approved waste management facility. [1][2] Improper disposal can pose significant enviro...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is classified as a hazardous chemical and requires disposal through an approved waste management facility. [1][2] Improper disposal can pose significant environmental and health risks. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Immediate Safety and Handling Precautions
Prior to handling 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, it is imperative to be familiar with its hazard profile. This compound is recognized as toxic if swallowed and can cause skin irritation.[1][2] Adherence to the following personal protective equipment (PPE) standards is mandatory:
Hand Protection: Wear chemical-impermeable gloves.[3]
Skin and Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[2][3]
In the event of accidental exposure, follow these first-aid measures:
Exposure Route
First-Aid Procedure
Ingestion
Rinse mouth with water. Do not induce vomiting. Immediately seek emergency medical help.[1]
Skin Contact
Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact
Rinse cautiously with water for at least 15 minutes. Consult a doctor.[1][3]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
II. Step-by-Step Disposal Protocol
The disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its containers must be managed by a licensed professional waste disposal service.[2] The following steps outline the process for preparing the chemical waste for collection:
Waste Identification and Segregation:
Pure 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and materials heavily contaminated with it should be collected in a designated, sealed, and properly labeled waste container.
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Container Management:
Use a container that is in good condition, compatible with the chemical, and can be securely sealed.
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "4-Amino-7H-pyrrolo[2,3-d]pyrimidine".
Storage of Waste:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
Ensure the storage area is away from incompatible materials.
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
Provide the waste disposal company with the Safety Data Sheet (SDS) for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
III. Spill Management
In the event of a spill, adhere to the following cleanup protocol:
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
Containment: Prevent further spread of the material. For solid spills, avoid generating dust.[3]
Cleanup:
Wear appropriate PPE as outlined in Section I.
Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
Disposal: The collected spill material and cleaning supplies must be disposed of as hazardous waste, following the procedures in Section II.[3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Essential Safety and Operational Guidance for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals This document provides immediate, critical safety and logistical information for the handling and disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, critical safety and logistical information for the handling and disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1500-85-2). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is classified as a hazardous substance. The primary route of acute toxicity is ingestion. Inhalation and skin contact may also pose risks.
Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) are not available for this substance[1].
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[1]. The storage area should be locked[1][2].
Handling
Engineering Controls:
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE):
The following PPE must be worn at all times when handling 4-Amino-7H-pyrrolo[2,3-d]pyrimidine:
Eye and Face Protection: Wear chemical safety goggles and a face shield.
Skin Protection:
Wear a flame-retardant lab coat.
Use nitrile gloves. Ensure gloves are compatible with the substance and are changed frequently, especially after direct contact.
Respiratory Protection: If there is a risk of dust generation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Handling Procedures:
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent the dispersion of powder.
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1][2]. Decontaminate all work surfaces.
First Aid Measures
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[1][2].
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1][2].
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[2].
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].
Disposal Plan
All waste containing 4-Amino-7H-pyrrolo[2,3-d]pyrimidine must be treated as hazardous waste.
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, labeled, and sealed hazardous waste container.
Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[1][2].
Experimental Workflow Diagram
The following diagram illustrates the key procedural steps for the safe handling of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Safe handling workflow for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.